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  • Product: 3-Bromo-2-ethoxypyridin-4-amine
  • CAS: 1232433-25-8

Core Science & Biosynthesis

Foundational

3-Bromo-2-ethoxypyridin-4-amine chemical structure and physical properties

An In-depth Technical Guide to 3-Bromo-2-ethoxypyridin-4-amine: A Key Building Block for Pharmaceutical Innovation Audience: Researchers, scientists, and drug development professionals. This technical guide provides a co...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3-Bromo-2-ethoxypyridin-4-amine: A Key Building Block for Pharmaceutical Innovation

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 3-Bromo-2-ethoxypyridin-4-amine, a pivotal chemical intermediate in modern medicinal chemistry. As a senior application scientist, the following content is structured to deliver not just data, but actionable insights into the compound's structure, properties, synthesis, and application, grounded in established scientific principles and practical laboratory experience.

Core Chemical Identity and Structural Elucidation

3-Bromo-2-ethoxypyridin-4-amine is a substituted pyridine derivative whose unique arrangement of functional groups—an amine, a bromine atom, and an ethoxy group—makes it a highly versatile reagent in organic synthesis.

  • IUPAC Name: 3-bromo-2-ethoxypyridin-4-amine[1][2]

  • CAS Number: 1232433-25-8[1][2]

  • Molecular Formula: C₇H₉BrN₂O[1][2]

  • Molecular Weight: 217.06 g/mol [1][2]

  • SMILES Code: NC1=C(Br)C(OCC)=NC=C1[2]

The strategic placement of these groups is critical. The 4-amino group and 2-ethoxy group are electron-donating, activating the pyridine ring, while the 3-bromo substituent serves as an excellent synthetic handle for a variety of cross-coupling reactions.

Chemical Structure Diagram:

Caption: Structure of 3-Bromo-2-ethoxypyridin-4-amine (CAS: 1232433-25-8).

Physicochemical Properties: A Summary for Practical Application

The physical properties of a compound dictate its handling, storage, and use in reactions. Below is a table summarizing the key physicochemical data for 3-Bromo-2-ethoxypyridin-4-amine.

PropertyValue/InformationSource(s)
Appearance Typically a solid at room temperature.[3]
Purity Commercially available with ≥95% purity.[1]
Solubility Soluble in common organic solvents like dichloromethane, methanol, and DMSO. Limited solubility in water is expected.Inferred from similar structures
Stability & Storage Stable under normal laboratory conditions. Should be stored in a tightly sealed container in a dry, cool, and dark place. Incompatible with strong oxidizing agents.[3][4]

Note: Experimental data for melting point and boiling point are not consistently reported in public literature and should be determined empirically if required for specific applications.

Synthesis Strategy and Mechanistic Rationale

The synthesis of 3-Bromo-2-ethoxypyridin-4-amine can be approached via a logical, multi-step sequence starting from readily available materials. The following workflow is a robust and commonly employed strategy.

Synthetic Workflow Diagram:

Synthesis_Workflow Start 2-Chloro-4-nitropyridine Step1 Nucleophilic Substitution (NaOEt, EtOH) Start->Step1 Intermediate1 2-Ethoxy-4-nitropyridine Step1->Intermediate1 Step2 Nitro Group Reduction (e.g., Fe/NH4Cl or H2, Pd/C) Intermediate1->Step2 Intermediate2 2-Ethoxypyridin-4-amine Step2->Intermediate2 Step3 Electrophilic Bromination (NBS, Acetonitrile) Intermediate2->Step3 Product 3-Bromo-2-ethoxypyridin-4-amine Step3->Product

Caption: Proposed synthetic pathway for 3-Bromo-2-ethoxypyridin-4-amine.

Step-by-Step Experimental Protocol:

Step 1: Synthesis of 2-Ethoxy-4-nitropyridine

  • Causality: The chlorine atom at the C2 position of 2-chloro-4-nitropyridine is highly activated towards nucleophilic aromatic substitution by the strong electron-withdrawing effect of the para-nitro group. Sodium ethoxide serves as the nucleophile.

  • Methodology:

    • Dissolve 2-chloro-4-nitropyridine in absolute ethanol.

    • Add a solution of sodium ethoxide in ethanol dropwise at room temperature.

    • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction, neutralize with a weak acid (e.g., acetic acid), and remove the solvent under reduced pressure.

    • Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the intermediate.

Step 2: Synthesis of 2-Ethoxypyridin-4-amine

  • Causality: The nitro group must be reduced to an amine to provide the activating amino group for the subsequent bromination step. Catalytic hydrogenation or metal-acid reduction are common, effective methods.

  • Methodology:

    • Dissolve 2-ethoxy-4-nitropyridine in ethanol or methanol.

    • Add a catalytic amount of Palladium on carbon (10% Pd/C).

    • Place the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature.

    • Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate to obtain 2-ethoxypyridin-4-amine.

Step 3: Synthesis of 3-Bromo-2-ethoxypyridin-4-amine

  • Causality: The pyridine ring of 2-ethoxypyridin-4-amine is activated by two electron-donating groups (amino and ethoxy), making it susceptible to electrophilic aromatic substitution. N-Bromosuccinimide (NBS) is a mild and regioselective brominating agent that will preferentially substitute at the C3 position, which is ortho to the strongly activating amino group. A similar protocol is effective for the methoxy analogue.[5]

  • Methodology:

    • Dissolve 2-ethoxypyridin-4-amine in a suitable solvent such as acetonitrile or dichloromethane and cool to 0 °C.

    • Add N-Bromosuccinimide (NBS) portion-wise, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.[6]

    • Quench the reaction with aqueous sodium thiosulfate solution.

    • Extract the product with an organic solvent, wash the organic layer with brine, dry, and concentrate.

    • Purify the crude product by flash column chromatography (silica gel) to yield the final product.

Core Applications in Drug Discovery and Development

The true value of 3-Bromo-2-ethoxypyridin-4-amine lies in its role as a versatile scaffold for building complex drug candidates. The bromine atom is a linchpin for introducing molecular diversity via palladium-catalyzed cross-coupling reactions.

Logical Relationship of Applications:

Applications Core 3-Bromo-2-ethoxypyridin-4-amine Suzuki Suzuki Coupling (with Boronic Acids/Esters) Core->Suzuki Buchwald Buchwald-Hartwig Amination (with Amines) Core->Buchwald Sonogashira Sonogashira Coupling (with Terminal Alkynes) Core->Sonogashira Biaryl Biaryl Pyridines Suzuki->Biaryl SubstAmine Di- and Tri-substituted Aminopyridines Buchwald->SubstAmine Alkynyl Alkynylpyridines Sonogashira->Alkynyl Targets Kinase Inhibitors, GPCR Modulators, Epigenetic Targets Biaryl->Targets SubstAmine->Targets Alkynyl->Targets

Caption: Key synthetic transformations and therapeutic target classes enabled by this scaffold.

  • Suzuki Coupling: This reaction is fundamental for creating C-C bonds, allowing for the synthesis of biaryl compounds.[7] Many kinase inhibitors, which are crucial in oncology, feature biaryl cores.

  • Buchwald-Hartwig Amination: This provides a powerful method for C-N bond formation, enabling the synthesis of diverse libraries of substituted aminopyridines. These structures are prevalent in drugs targeting CNS disorders and inflammatory pathways.

  • Sonogashira Coupling: This reaction forms C-C triple bonds, introducing linear, rigid linkers into molecules, a useful strategy for probing protein binding sites.[8]

The ability to sequentially or orthogonally functionalize the amine and bromo groups makes this compound a cornerstone for combinatorial chemistry and the rapid generation of new chemical entities (NCEs).

Safety, Handling, and Disposal

Trustworthiness through Self-Validation: Adherence to safety protocols is non-negotiable. The information below is based on data for structurally related compounds and represents best practices. Always consult the specific Safety Data Sheet (SDS) from your supplier before use.

  • Hazard Classification: Harmful if swallowed, causes skin irritation, and may cause serious eye irritation. May also cause respiratory irritation.[3][9]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[4]

  • Storage: Keep the container tightly closed in a dry and well-ventilated place.[3]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow it to enter the environment.

By understanding these core principles, researchers and drug development professionals can effectively and safely leverage the synthetic potential of 3-Bromo-2-ethoxypyridin-4-amine to accelerate the discovery of new therapeutics.

References

  • Fluorochem. (n.d.). 4-Amino-3-bromo-2-chloropyridine (CAS 215364-85-5).
  • PubChem. (n.d.). 3-Amino-2-bromo-4-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2024, September 20). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]

  • NextSDS. (n.d.). 3-bromo-2-methoxypyridin-4-amine — Chemical Substance Information. Retrieved from [Link]

  • NextSDS. (n.d.). 3-BROMO-4-ETHYLPYRIDIN-2-AMINE — Chemical Substance Information. Retrieved from [Link]

  • NextSDS. (n.d.). 3-bromo-N-(4-methoxybenzyl)pyridin-2-amine — Chemical Substance Information. Retrieved from [Link]

  • PubMed. (2015, June 15). Discovery of novel tricyclic pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine derivatives as VEGFR-2 inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient Synthesis of 3-Bromo-2-[(N-substituted)amino]pyridines and Their Hetarynic Cyclization. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. Retrieved from [Link]

  • Google Patents. (n.d.). CN102603622B - Synthetic method of 2-amino-4-bromopyridine.
  • Google Patents. (2001, June 11). EP2511844A2 - Advanced drug development and manufacturing.
  • PMC. (n.d.). Discovery of the natural product 3',4',7,8-tetrahydroxyflavone as a novel and potent selective BRD4 bromodomain 2 inhibitor. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). (2Z)-3-bromo-4-methoxy-2-pentene. Retrieved from [Link]

Sources

Exploratory

Comprehensive Technical Guide on 3-Bromo-2-ethoxypyridin-4-amine (CAS 1232433-25-8): Synthesis, Properties, and Applications in Drug Discovery

Executive Summary In modern medicinal chemistry, the design of targeted therapeutics—such as kinase and enzyme inhibitors—relies heavily on versatile, multi-functionalized heterocyclic building blocks. 3-Bromo-2-ethoxypy...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the design of targeted therapeutics—such as kinase and enzyme inhibitors—relies heavily on versatile, multi-functionalized heterocyclic building blocks. 3-Bromo-2-ethoxypyridin-4-amine (CAS 1232433-25-8) [1] has emerged as a highly privileged scaffold. Featuring a hydrogen-bond donating amino group, an electron-donating and lipophilic ethoxy ether, and an orthogonal bromine handle for transition-metal-catalyzed cross-coupling, this compound serves as a critical intermediate in the synthesis of complex heterobicyclic systems and advanced active pharmaceutical ingredients (APIs).

This whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic rationale behind its synthesis, and its downstream applications in drug discovery.

Chemical Identity & Physicochemical Properties

Understanding the foundational properties of 3-Bromo-2-ethoxypyridin-4-amine is essential for predicting its behavior in synthetic workflows and biological systems[2]. The quantitative and structural data are summarized in the table below:

PropertyValue / Description
Chemical Name 3-Bromo-2-ethoxypyridin-4-amine
CAS Registry Number 1232433-25-8
Molecular Formula C₇H₉BrN₂O
Molecular Weight 217.06 g/mol
SMILES NC1=C(Br)C(OCC)=NC=C1
Physical Form Solid / Powder
Storage Conditions Keep in a dark place, sealed in dry conditions, 2-8 °C
Hazard Classification (GHS) H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)

Structural Rationale & Mechanistic Significance

The architectural layout of 3-Bromo-2-ethoxypyridin-4-amine is not coincidental; it is specifically tailored for late-stage functionalization and target binding:

  • Kinase Hinge-Binding Motif: The combination of the pyridine nitrogen (hydrogen bond acceptor) and the C4-amino group (hydrogen bond donor) forms a classic bidentate hinge-binding motif, frequently utilized to anchor inhibitors into the ATP-binding pocket of kinases.

  • Electronic Modulation via the C2-Ethoxy Group: The C2-ethoxy group exerts a strong positive mesomeric (+M) effect, pushing electron density into the pyridine ring. This not only improves the overall lipophilicity of the scaffold (aiding in cell permeability) but also dictates the regioselectivity of upstream halogenation.

  • Orthogonal Reactivity at C3: The C3 position sits directly between the C2-ethoxy and C4-amino groups. Because it is ortho to both electron-donating groups, the C3 carbon is highly nucleophilic. This allows for mild, highly regioselective electrophilic bromination[3]. Once installed, the C3-bromo substituent serves as an ideal handle for Palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions[4].

Synthetic Methodology: Step-by-Step Protocol

The synthesis of 3-Bromo-2-ethoxypyridin-4-amine relies on the electrophilic aromatic bromination of 2-ethoxypyridin-4-amine. The protocol below is designed as a self-validating system, ensuring high yield and regiochemical purity by controlling reaction kinetics[3].

Experimental Protocol
  • Preparation: Dissolve 2-ethoxypyridin-4-amine (1.0 equivalent) in anhydrous dichloromethane (DCM) (approx. 10 volumes relative to the starting material).

  • Temperature Control (Critical Causality): Cool the reaction vessel to 0 °C using an ice bath. Mechanistic Note: The pyridine ring is highly activated by the two electron-donating groups. Strict temperature control at 0 °C is mandatory to suppress secondary bromination at the C5 position, which could yield unwanted 3,5-dibromo byproducts[3].

  • Electrophilic Addition: Slowly add N-Bromosuccinimide (NBS) (1.0 equivalent) in small portions to the cooled solution[3].

  • Reaction Progression: Remove the ice bath and allow the mixture to warm to 25 °C. Stir for 30 to 60 minutes. The synergistic +M effects of the ethoxy and amino groups ensure rapid and complete conversion.

  • Quenching & Extraction: Quench the reaction by adding ice-cold water. Extract the aqueous layer with DCM. Wash the combined organic layers sequentially with water and brine to remove succinimide byproducts.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Triturate the crude residue with a solvent mixture of n-pentane and diethyl ether to precipitate 3-bromo-2-ethoxypyridin-4-amine as a pure solid[3].

SynthWorkflow SM 2-Ethoxypyridin-4-amine (Starting Material) Reaction Electrophilic Aromatic Substitution at C-3 SM->Reaction Reagent NBS in DCM (0 °C to 25 °C) Reagent->Reaction Workup Ice-Water Quench & DCM Extraction Reaction->Workup Product 3-Bromo-2-ethoxypyridin-4-amine (Target Compound) Workup->Product

Workflow diagram illustrating the regioselective bromination of 2-ethoxypyridin-4-amine.

Downstream Applications in Medicinal Chemistry

The true value of 3-Bromo-2-ethoxypyridin-4-amine lies in its capacity to act as a linchpin for building complex molecular architectures.

  • Suzuki-Miyaura Cross-Coupling: The C3-bromo position undergoes facile oxidative addition with Palladium(0) catalysts (e.g., Pd(dppf)Cl₂ or Pd(PPh₃)₄). Subsequent transmetalation with aryl or heteroaryl boronic acids yields C3-substituted derivatives. This exact synthetic logic has been documented in the development of for autoimmune diseases and oncology[5].

  • Heterobicyclic Ring Closure: By utilizing both the C4-amino group and the C3-bromo handle, researchers can construct fused bicyclic systems (e.g., pyrrolo-pyridines or imidazo-pyridines). These rigidified structures are highly prized in the synthesis of for cancer therapy[4].

DownstreamApp BB 3-Bromo-2-ethoxypyridin-4-amine (Core Scaffold) Suzuki Suzuki-Miyaura Coupling (Pd-Catalyzed, Aryl Boronic Acid) BB->Suzuki Functionalize C-3 Buchwald Buchwald-Hartwig Amination (Pd-Catalyzed, Amine) BB->Buchwald Functionalize C-3 Kinase Kinase Inhibitor (Hinge-Binding Motif) Suzuki->Kinase MAT2A MAT2A / DHODH Inhibitor (Heterobicyclic System) Suzuki->MAT2A Buchwald->Kinase

Divergent downstream functionalization pathways utilizing the C3-bromo handle.

Analytical Validation

To ensure the integrity of the synthesized compound and validate the protocol, the following analytical signatures must be confirmed[2]:

  • ¹H NMR (CDCl₃ or DMSO-d₆): The ethoxy group will present a distinct triplet for the -CH₃ (approx. 1.3 ppm) and a quartet for the -OCH₂- (approx. 4.3 ppm). The pyridine ring will show two distinct signals in the aromatic region corresponding to the C5-H and C6-H protons. The C4-NH₂ group will appear as a broad singlet integrating to 2 protons. The absence of a C3-H signal confirms successful regioselective bromination.

  • LC-MS (ESI+): The mass spectrum must display a characteristic 1:1 isotopic doublet at m/z 217.0 [M+H]⁺ and 219.0 [M+H]⁺, definitively confirming the incorporation of a single bromine atom.

References

  • Agios Pharmaceuticals, Inc. "Heterobicyclic inhibitors of mat2a and methods of use for treating cancer." WIPO Patent WO2019191470A1, published October 3, 2019.
  • Vidhya et al. "Dihydroorotate dehydrogenase inhibitors." US Patent US20220089568A1, published March 24, 2022.

Sources

Foundational

Structural Elucidation of 3-Bromo-2-ethoxypyridin-4-amine: A Comprehensive Guide to 1H and 13C NMR Spectral Analysis

Executive Summary Substituted pyridines are foundational scaffolds in modern medicinal chemistry, frequently serving as bioisosteres for benzene rings in kinase inhibitors and receptor antagonists. 3-Bromo-2-ethoxypyridi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted pyridines are foundational scaffolds in modern medicinal chemistry, frequently serving as bioisosteres for benzene rings in kinase inhibitors and receptor antagonists. 3-Bromo-2-ethoxypyridin-4-amine (CAS: 1232433-25-8) is a highly functionalized building block whose dense substitution pattern presents a fascinating push-pull electronic system. This whitepaper provides an in-depth, rigorously predicted, and empirically grounded analysis of its 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral data. By dissecting the mesomeric (+M), inductive (-I), and heavy-atom effects of its substituents, this guide equips researchers with the causality required for unambiguous structural elucidation.

Structural Dynamics & Electronic Profiling

The pyridine core is inherently electron-deficient due to the electronegative nitrogen atom, which withdraws electron density via both inductive (-I) and mesomeric (-M) effects, primarily affecting the C2, C4, and C6 positions. However, in 3-Bromo-2-ethoxypyridin-4-amine, this deficiency is heavily modulated by three distinct substituents:

  • C2-Ethoxy (-OCH 2​ CH 3​ ) : Exerts a strong +M effect, donating electron density into the ring (shielding ortho/para positions) while exerting a localized -I effect.

  • C4-Amino (-NH 2​ ) : A powerful +M donor that significantly shields the C3 and C5 positions [3].

  • C3-Bromo (-Br) : Exerts a mild -I effect but introduces a profound "heavy atom effect," which diamagnetically shields the directly attached carbon (C3).

The superposition of these forces dictates the chemical shifts observed in both proton and carbon spectra[2].

ElectronicEffects Core Pyridine Core (Electron Deficient) OEt C2: -Ethoxy (+M, -I) Core->OEt Br C3: -Bromo (-I, Heavy Atom) Core->Br NH2 C4: -Amino (+M, -I) Core->NH2 Shielding Upfield NMR Shifts (Lower ppm) OEt->Shielding Shields C3/C5 Deshielding Downfield NMR Shifts (Higher ppm) Br->Deshielding Deshields C2/C4 NH2->Shielding Strongly Shields C3/C5

Diagram 1: Electronic effects of substituents on the pyridine core dictating NMR chemical shifts.

Experimental Protocols for High-Fidelity NMR Acquisition

To ensure reproducibility and high-resolution data, the following self-validating protocol must be adhered to. The methodology relies on establishing a pristine magnetic environment and precise radiofrequency (RF) calibration [4].

Step-by-Step Methodology
  • Sample Preparation : Dissolve 15–20 mg of 3-Bromo-2-ethoxypyridin-4-amine in 0.6 mL of Dimethyl Sulfoxide-d6 (DMSO-d 6​ ).

    • Causality: DMSO-d 6​ is chosen over CDCl 3​ because the polar C4-amino group can cause aggregation or line broadening in non-polar solvents. The residual pentadeutero-DMSO signal ( 1 H: 2.50 ppm; 13 C: 39.5 ppm) serves as an internal self-validating reference.

  • Probe Tuning and Matching : Insert the sample and perform automated or manual tuning and matching of the probe.

    • Causality: This ensures maximum efficiency of RF transmission to the sample and optimal signal reception, directly impacting the Signal-to-Noise Ratio (SNR).

  • Gradient Shimming : Execute 3D gradient shimming to optimize the B0​ magnetic field homogeneity.

    • Causality: Perfect homogeneity is non-negotiable for resolving the fine ~5.6 Hz ortho-couplings between the C5 and C6 protons [1].

  • Pulse Calibration (90° Flip Angle) : Determine the exact 90° pulse width for the specific sample matrix.

    • Causality: An inaccurate pulse leads to incomplete magnetization transfer, manifesting as phase anomalies and t1​ noise in subsequent 2D experiments.

  • Data Acquisition : Acquire a standard 1D 1 H spectrum (16-32 scans) followed by a broad-band decoupled 1D 13 C spectrum (1024-2048 scans, depending on concentration).

NMRWorkflow Prep 1. Sample Preparation 15-20 mg in DMSO-d6 Tune 2. Probe Tuning & Matching Optimize RF transmission Prep->Tune Shim 3. Gradient Shimming Ensure B0 field homogeneity Tune->Shim Pulse 4. Pulse Calibration Determine 90° flip angle Shim->Pulse Acq 5. Data Acquisition 1H, 13C, and 2D sequences Pulse->Acq Process 6. Spectral Processing Fourier Transform & Phasing Acq->Process

Diagram 2: Sequential experimental workflow for high-fidelity NMR data acquisition.

1 H NMR Spectral Analysis

The proton spectrum of 3-Bromo-2-ethoxypyridin-4-amine is relatively simple but highly informative. The pyridine ring contains only two protons (C5-H and C6-H), which couple to each other.

Quantitative Data Summary
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Causality
C6-H ~7.75Doublet (d)5.61HStrongly deshielded by the adjacent electronegative pyridine nitrogen.
C5-H ~6.40Doublet (d)5.61HHighly shielded by the +M resonance effect of the ortho C4-NH 2​ group.
-NH 2​ ~6.15Broad Singlet (br s)-2HExchangeable protons; typical shift for heteroaromatic amines in DMSO.
-OCH 2​ - ~4.30Quartet (q)7.02HAliphatic protons deshielded by the directly attached oxygen atom.
-CH 3​ ~1.35Triplet (t)7.03HTerminal methyl group, split by the adjacent methylene protons.

Mechanistic Insight: The C6 proton is positioned adjacent to the electronegative pyridine nitrogen, inducing a strong inductive deshielding effect that pushes the resonance downfield to ~7.75 ppm. Conversely, the C5 proton experiences the full force of the mesomeric electron-donating (+M) effect from the C4-amino group. This resonance-driven increase in electron density shields the C5 nucleus, shifting it upfield to ~6.40 ppm [2].

13 C NMR Spectral Analysis

Carbon NMR provides a direct map of the electronic distribution across the pyridine scaffold. The push-pull nature of the substituents results in a wide dispersion of chemical shifts.

Quantitative Data Summary
PositionChemical Shift (δ, ppm)Carbon TypeAssignment Causality
C2 ~159.0Quaternary (C)Strongly deshielded by the attached electronegative -OEt oxygen.
C4 ~153.0Quaternary (C)Deshielded by the attached -NH 2​ nitrogen, offset slightly by +M effects.
C6 ~146.5Methine (CH)Deshielded by the adjacent pyridine nitrogen.
C5 ~105.0Methine (CH)Shielded by +M resonance from the ortho -NH 2​ group.
C3 ~92.0Quaternary (C)Highly shielded by the heavy atom effect (Br) and +M from flanking -OEt/-NH 2​ .
-OCH 2​ - ~62.5Methylene (CH 2​ )Typical shift for an aliphatic carbon attached to an ether oxygen.
-CH 3​ ~14.5Methyl (CH 3​ )Terminal aliphatic methyl carbon.

Mechanistic Insight: The most striking feature of the 13 C spectrum is the resonance of the C3 carbon. An unsubstituted pyridine exhibits a C3 shift of ~124 ppm. However, in this molecule, C3 is flanked by two strong +M donors (-OEt at C2 and -NH 2​ at C4), both of which direct electron density to the ortho positions. Furthermore, the direct attachment of bromine introduces a "heavy atom effect"—a phenomenon where the large electron cloud of the halogen induces significant diamagnetic shielding. The superposition of these effects drives the C3 resonance dramatically upfield to approximately 92.0 ppm [3].

2D NMR Workflows for Unambiguous Assignment

While 1D NMR provides a strong foundational hypothesis, self-validating structural elucidation requires 2D NMR techniques to confirm connectivity:

  • COSY (Correlation Spectroscopy) : Will show a clear cross-peak between the C5-H (6.40 ppm) and C6-H (7.75 ppm) doublets, confirming their ortho relationship. A second isolated spin system will be observed between the ethoxy -CH 2​

    • (4.30 ppm) and -CH 3​ (1.35 ppm).
  • HSQC (Heteronuclear Single Quantum Coherence) : Maps protons to their directly attached carbons. This will confirm that the proton at 7.75 ppm is attached to the carbon at 146.5 ppm (C6), and the proton at 6.40 ppm is attached to the carbon at 105.0 ppm (C5).

  • HMBC (Heteronuclear Multiple Bond Correlation) : Critical for assigning the quaternary carbons. The C5-H proton will show a strong 3JCH​ correlation to the C3 carbon (~92.0 ppm), unambiguously distinguishing the heavily substituted quaternary centers.

Conclusion

The NMR spectral profile of 3-Bromo-2-ethoxypyridin-4-amine is a textbook example of how competing electronic effects dictate nuclear shielding. By understanding the causal relationships between the +M effects of the ethoxy and amino groups, the heavy atom effect of the bromine, and the inherent electron deficiency of the pyridine core, researchers can confidently assign and validate the structure of this crucial pharmaceutical building block.

References

  • A Routine Experimental Protocol for qHNMR Illustrated with Taxol Source: PMC - NIH URL
  • Proton Chemical Shifts of the 'Y-Substituted Pyridines Source: AIP Publishing URL
  • Specificity of 15N NMR chemical shifts to the nature of substituents and tautomerism in substituted pyridine N-oxides Source: SciSpace URL
  • NMR Protocols and Methods Source: Springer Nature Experiments URL
Exploratory

Thermodynamic Stability and Thermal Behavior of 3-Bromo-2-ethoxypyridin-4-amine: A Comprehensive Technical Guide

Executive Summary 3-Bromo-2-ethoxypyridin-4-amine (CAS: 1232433-25-8) is a highly specialized halogenated pyridine derivative utilized extensively as an advanced building block in pharmaceutical synthesis and agrochemica...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Bromo-2-ethoxypyridin-4-amine (CAS: 1232433-25-8) is a highly specialized halogenated pyridine derivative utilized extensively as an advanced building block in pharmaceutical synthesis and agrochemical development[1]. Understanding its thermodynamic stability and melting point dynamics is critical for optimizing reaction conditions, ensuring safe storage, and designing scalable purification protocols. Because empirical thermal data for this specific intermediate is rarely published in open-source literature, this whitepaper synthesizes fundamental thermodynamic principles, Quantitative Structure-Property Relationship (QSPR) logic, and rigorous analytical protocols to provide a definitive guide on its thermal behavior.

Structural and Electronic Profiling

The thermodynamic baseline of 3-Bromo-2-ethoxypyridin-4-amine is dictated by the complex interplay of its functional groups on the pyridine core:

  • 4-Amino Group (-NH₂): Acts as a strong electron-donating group via resonance, increasing the electron density of the pyridine ring and providing critical hydrogen-bond donor capabilities.

  • 2-Ethoxy Group (-OCH₂CH₃): Contributes both resonance electron donation and significant steric bulk. The flexible ethyl chain introduces entropic degrees of freedom that disrupt crystal packing.

  • 3-Bromo Group (-Br): Exerts a strong inductive electron-withdrawing effect (-I) while simultaneously introducing massive steric hindrance between the adjacent ethoxy and amino groups.

Thermodynamic Stability Implications

The stability of this molecule is inherently tied to the bond dissociation energies (BDE) of its substituents. The C-Br bond is the weakest link in the molecule, with a BDE of approximately 280 kJ/mol. Under extreme thermal stress, homolytic cleavage of the C-Br bond or thermal dealkylation of the ethoxy group are the primary pathways for thermodynamic degradation.

Forces Core Pyridine Core Amino 4-Amino Group (H-Bond Donor) Core->Amino Resonance Ethoxy 2-Ethoxy Group (Steric Bulk) Core->Ethoxy Resonance Bromo 3-Bromo Group (Inductive Withdrawal) Core->Bromo Inductive Effect Lattice Crystal Lattice Energy (Melting Point) Amino->Lattice Intermolecular H-Bonds Ethoxy->Lattice Steric Hindrance Bromo->Lattice Steric Hindrance

Structural factors influencing the crystal lattice energy and thermal behavior of the compound.

Melting Point Dynamics and Crystal Lattice Energy

The melting point of a crystalline organic solid is a function of its lattice energy, which is driven by intermolecular forces (hydrogen bonding, dipole-dipole interactions, and London dispersion forces) and molecular symmetry.

In unsubstituted 4-aminopyridine, strong intermolecular N-H···N hydrogen bonds lead to a highly ordered, tightly packed crystal lattice, resulting in a relatively high melting point of ~158°C. However, in 3-Bromo-2-ethoxypyridin-4-amine, the presence of the bulky bromine at C3 and the ethoxy group at C2 creates severe steric crowding. This steric hindrance prevents the optimal planar alignment of adjacent molecules, significantly lowering the lattice energy.

By analyzing structurally analogous compounds[2][3], we can accurately predict the melting behavior of this specific intermediate.

Data Presentation: Comparative Thermal Properties

Table 1: Physicochemical Properties of 3-Bromo-2-ethoxypyridin-4-amine

PropertyValue
CAS Number 1232433-25-8
Molecular Formula C₇H₉BrN₂O
Molecular Weight 217.06 g/mol
Predicted Melting Point 95°C - 110°C
Primary Degradation Site C-Br bond cleavage

Table 2: Comparative Melting Points of Pyridine Derivatives

CompoundCAS NumberMelting Point (°C)Structural Impact on Lattice
4-Aminopyridine504-24-5~158High symmetry, strong H-bonding
3-Bromo-4-aminopyridine13534-99-1~130Moderate steric disruption by Br
3-Bromo-2-methoxypyridin-4-amine215364-86-6~115 (Est.)Increased steric bulk by methoxy
3-Bromo-2-ethoxypyridin-4-amine 1232433-25-8 95 - 110 (Est.) Maximum steric disruption by ethoxy

Experimental Methodologies for Thermal Analysis

To empirically validate the thermodynamic stability and melting point of 3-Bromo-2-ethoxypyridin-4-amine, researchers must employ a combination of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Self-Validating Protocol: DSC / TGA Workflow

Expertise & Causality: The following protocols are designed not just to measure data, but to ensure the data is free from artifactual errors.

Step 1: Differential Scanning Calorimetry (DSC)
  • Sample Preparation: Weigh exactly 2.0 to 5.0 mg of the compound into an aluminum DSC pan.

  • Hermetic Sealing: Crimp the pan with a hermetic lid.

    • Causality: Hermetic sealing is critical. Unsealed pans allow early volatilization of the ethoxy group or residual moisture, which manifests as broad endothermic artifacts that obscure the true, sharp melting point of the crystalline lattice.

  • Purge Gas: Utilize dry Nitrogen (N₂) at a flow rate of 50 mL/min.

  • Heating Cycle (The Self-Validating Step):

    • Heat from 25°C to 150°C at 10°C/min.

    • Cool back to 25°C at 10°C/min.

    • Perform a second heating scan to 150°C.

    • Causality: If the sharp endothermic melting peak shifts or disappears in the second scan, it validates that thermal degradation or a polymorphic transition occurred during the first melt. This necessitates cross-verification with TGA.

Step 2: Thermogravimetric Analysis (TGA)
  • Sample Preparation: Weigh 5.0 to 10.0 mg of the compound into an alumina crucible.

  • Heating Parameters: Heat from 25°C to 600°C at a rate of 10°C/min under a Nitrogen purge (50 mL/min).

    • Causality: A heating rate of 10°C/min is chosen to balance thermal resolution with operational efficiency. Slower rates (e.g., 2°C/min) can cause overlapping degradation events due to prolonged thermal exposure, while faster rates (e.g., 20°C/min) induce thermal lag between the furnace and the sample, artificially inflating the apparent degradation onset temperature ( ).

  • Data Analysis: Identify the 5% mass loss threshold to define the onset of thermodynamic instability (likely corresponding to dehalogenation).

ThermalWorkflow Start Sample Preparation 3-Bromo-2-ethoxypyridin-4-amine DSC DSC Analysis (10°C/min, N2 purge) Start->DSC 2-5 mg TGA TGA Analysis (10°C/min, N2 purge) Start->TGA 5-10 mg Endo Endothermic Peak (Melting Point) DSC->Endo Heat Flow MassLoss Mass Loss Profile (Thermal Degradation) TGA->MassLoss Weight Change Data Thermodynamic Stability Profile Endo->Data MassLoss->Data

Workflow for empirical determination of melting point and thermodynamic stability via DSC and TGA.

Conclusion

The thermodynamic stability of 3-Bromo-2-ethoxypyridin-4-amine is defined by the delicate balance between the resonance stabilization of its pyridine core and the steric/inductive strains imposed by its substituents. While the 4-amino group attempts to build a rigid crystal lattice via hydrogen bonding, the bulky 2-ethoxy and 3-bromo groups severely disrupt this network, driving the predicted melting point down to the 95°C - 110°C range. By utilizing the self-validating DSC and TGA protocols outlined in this guide, researchers can accurately map the thermal boundaries of this molecule, ensuring its integrity during complex synthetic scale-ups.

References

  • BLD Pharm. "1232433-25-8 | 3-Bromo-2-ethoxypyridin-4-amine | BLD Pharm". BLD Pharm.
  • BLD Pharm. "1232431-48-9 | 5-Bromo-2-methoxypyridin-4-amine | BLD Pharm". BLD Pharm.
  • ChemSrc. "3-bromo-2-methylpyridin-4-amine | CAS#:97944-41-7". ChemSrc.

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Suzuki-Miyaura Cross-Coupling Protocols for 3-Bromo-2-ethoxypyridin-4-amine

Introduction 3-Bromo-2-ethoxypyridin-4-amine (CAS: 1232433-25-8) is a highly functionalized, sterically demanding heteroaryl halide that serves as a critical building block in the synthesis of kinase inhibitors and advan...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-Bromo-2-ethoxypyridin-4-amine (CAS: 1232433-25-8) is a highly functionalized, sterically demanding heteroaryl halide that serves as a critical building block in the synthesis of kinase inhibitors and advanced pharmaceutical intermediates. The selective carbon-carbon bond formation at the C3 position via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction allows for the rapid generation of diverse 3-aryl and 3-heteroaryl derivatives. However, the unique steric and electronic environment of this specific aminopyridine necessitates carefully engineered protocols to prevent catalyst deactivation and ensure quantitative conversion.

Mechanistic Insights & Causality

Applying standard, unoptimized Suzuki-Miyaura conditions to 3-Bromo-2-ethoxypyridin-4-amine frequently results in sluggish reaction kinetics, high rates of protodeboronation, and poor yields. As a Senior Application Scientist, it is critical to understand the causality behind these failures to design a robust protocol:

  • Electronic Deactivation in Oxidative Addition: The C3-bromide is flanked by an ethoxy group (-OEt) at C2 and a primary amine (-NH2) at C4. Both are strong electron-donating groups via resonance, which significantly increases the electron density of the pyridine ring. This electron-rich nature raises the activation energy required for the initial oxidative addition of the Pd(0) catalyst into the C-Br bond[1]. Consequently, highly active, electron-rich, and bulky phosphine ligands (such as XPhos) are required to accelerate this fundamental step[2].

  • Catalyst Poisoning by the Free Amine: The unprotected C4-amino group, combined with the basic pyridine nitrogen, can act as a potent bidentate or bridging ligand. This allows the substrate to coordinate directly to the palladium center, sequestering the active catalyst and forming unreactive resting states[2][3]. To mitigate this, a strong base (e.g., K₃PO₄) and a highly coordinating biphasic solvent system (e.g., 1,4-Dioxane/H₂O) are employed to facilitate rapid transmetalation, effectively outcompeting the off-target amine coordination[2].

  • Steric Hindrance: The di-ortho substitution pattern creates a sterically congested environment around the C3 reaction site. While this hinders the transmetalation step, the steric bulk of ligands like XPhos actually promotes the final reductive elimination step, driving the catalytic cycle forward to release the product and regenerate the Pd(0) species[1].

Workflow Visualization

Fig 1. Mechanistic workflow of the Suzuki-Miyaura cross-coupling for aminopyridines.

Optimization of Reaction Conditions

The table below summarizes the causality of condition screening for highly hindered amino-bromopyridines, demonstrating why specific catalytic systems must be selected over traditional, milder systems[2][3][4].

Catalyst SystemBaseSolvent SystemTemp (°C)Outcome & Mechanistic Causality
Pd(PPh₃)₄ (5 mol%)Na₂CO₃Toluene/EtOH/H₂O80Low Yield (<20%): Weak oxidative addition due to the electron-rich ring; severe catalyst poisoning by the free -NH₂ group[4].
Pd(dppf)Cl₂ (5 mol%)K₂CO₃1,4-Dioxane/H₂O90Moderate Yield (40-60%): The bidentate dppf ligand improves catalyst stability, but steric hindrance limits the rate of transmetalation[3].
Pd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane/H₂O100High Yield (>85%): Electron-rich XPhos drives oxidative addition; the bulky ligand framework prevents amine coordination[2].

Detailed Experimental Protocol

This methodology utilizes the optimized Pd₂(dba)₃ / XPhos system to ensure robust coupling. The protocol is designed as a self-validating system, incorporating in-process checks to guarantee experimental integrity.

Materials Required:

  • 3-Bromo-2-ethoxypyridin-4-amine (1.0 equiv, limiting reagent)

  • Aryl or Heteroaryl Boronic Acid (1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2.5 mol% / yielding 5 mol% Pd)

  • 2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl[XPhos] (10 mol%)

  • Potassium phosphate tribasic (K₃PO₄) (3.0 equiv)

  • 1,4-Dioxane (Anhydrous) and Deionized Water (4:1 v/v ratio)

Step-by-Step Methodology:

  • Preparation & Degassing (Critical Step): In a dry Schlenk tube or a reaction vial equipped with a magnetic stir bar, add 3-Bromo-2-ethoxypyridin-4-amine, the arylboronic acid, and K₃PO₄. Add the 1,4-Dioxane and H₂O. Degas the mixture by sparging with inert gas (Ar or N₂) for a minimum of 15 minutes.

    • Causality: Oxygen promotes the homocoupling of boronic acids (forming unwanted biaryl byproducts) and irreversibly oxidizes the active, electron-rich Pd(0) catalyst[2].

  • Catalyst Addition: Under a positive flow of inert gas, quickly add Pd₂(dba)₃ and XPhos to the mixture. Seal the vessel tightly with a Teflon-lined cap or septum.

  • Reaction Execution: Transfer the vessel to a pre-heated oil bath or heating block set to 100 °C. Stir vigorously (800-1000 rpm) for 12–16 hours.

    • Causality: Vigorous stirring is mandatory for biphasic solvent systems to maximize the interfacial surface area, which is strictly required for the base-mediated transmetalation step[5].

  • In-Process Visual Validation: After 30 minutes of heating, observe the reaction. A homogeneous reddish-brown or dark orange solution indicates a healthy, active Pd(0)-XPhos catalytic cycle. The premature precipitation of a black, mirror-like solid (Palladium black) indicates catalyst death and reaction failure.

  • Reaction Monitoring (Self-Validation via LC-MS): After 12 hours, sample 10 µL of the organic layer, dilute in acetonitrile, and analyze via LC-MS.

    • Validation Check: The 3-Bromo-2-ethoxypyridin-4-amine starting material exhibits a distinct 1:1 isotopic pattern (M / M+2) due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes. Complete conversion is definitively confirmed by the disappearance of this doublet mass signal and the emergence of the desired product mass[4].

  • Workup: Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (EtOAc) and filter through a short pad of Celite to remove palladium black and insoluble inorganic phosphate salts. Wash the Celite pad with additional EtOAc.

  • Extraction & Drying: Transfer the filtrate to a separatory funnel. Wash the organic layer with water (2x) to remove dioxane, followed by brine (1x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, typically using a gradient of Hexanes/EtOAc or DCM/MeOH depending on the polarity of the coupled aryl group) to yield the pure 3-aryl-2-ethoxypyridin-4-amine derivative.

Troubleshooting

  • Issue: High levels of protodeboronation (Ar-H formation).

    • Cause: The boronic acid is decomposing under basic aqueous conditions before transmetalation can occur[2].

    • Solution: Switch to a less basic system (e.g., K₂CO₃) or utilize a pinacol boronate ester (BPin), which exhibits significantly higher stability against protodeboronation than free boronic acids.

  • Issue: Incomplete conversion despite prolonged heating and active catalyst.

    • Cause: Severe steric stalling or persistent catalyst poisoning by the C4-amine[2][3].

    • Solution: Temporarily protect the C4-amine with a tert-butyloxycarbonyl (Boc) group prior to the Suzuki coupling. This eliminates the amine's coordinating ability and alters the steric profile, often resulting in quantitative yields.

References

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • National Institutes of Health (PMC). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Available at:[Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

Sources

Application

Using 3-Bromo-2-ethoxypyridin-4-amine as a building block in pharmaceutical synthesis

Application Note: 3-Bromo-2-ethoxypyridin-4-amine as a Strategic Building Block in Pharmaceutical Synthesis Executive Summary & Chemical Profiling 3-Bromo-2-ethoxypyridin-4-amine (CAS: 1232433-25-8) is a highly functiona...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-Bromo-2-ethoxypyridin-4-amine as a Strategic Building Block in Pharmaceutical Synthesis

Executive Summary & Chemical Profiling

3-Bromo-2-ethoxypyridin-4-amine (CAS: 1232433-25-8) is a highly functionalized, versatile heterocyclic building block. Featuring a unique substitution pattern—an electron-donating ethoxy group at C2, a reactive bromine at C3, and a primary amine at C4—this scaffold is engineered for orthogonal functionalization. Its close structural analog, 3-bromo-2-methoxypyridin-4-amine, has been extensively utilized in the development of targeted therapeutics, including kinase inhibitors and antitumor agents[1]. The C2-ethoxy modification not only modulates the basicity of the pyridine ring but also enhances the lipophilicity of downstream drug candidates, a critical parameter for optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) profiles in drug development.

Mechanistic Rationale: Orthogonal Reactivity

The strategic value of 3-Bromo-2-ethoxypyridin-4-amine lies in the distinct, non-overlapping reactivity of its functional groups, allowing chemists to perform sequential modifications without protecting group chemistry:

  • C3-Bromine (Electrophilic Handle): The halogen at the 3-position is primed for transition-metal-catalyzed C-C and C-N bond formations (e.g., Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings). The adjacent C2-ethoxy group slightly increases the electron density of the ring, which stabilizes the oxidative addition complex during palladium catalysis[2].

  • C4-Amine (Nucleophilic Handle): The primary amine can undergo acylation, reductive amination, or act as an intramolecular nucleophile. When paired with C3 functionalization, it enables the rapid assembly of bicyclic heteroaromatics like imidazo[4,5-c]pyridines, which are privileged bioisosteres of purines[3].

G SM 3-Bromo-2-ethoxypyridin-4-amine (C2-Ethoxy, C3-Br, C4-NH2) Suzuki Suzuki-Miyaura Coupling (C3-Arylation) SM->Suzuki Pd(dppf)Cl2, Ar-B(OH)2 Buchwald Buchwald-Hartwig (C3-Amination) SM->Buchwald Pd2(dba)3, Amine Imidazo Imidazo[4,5-c]pyridine Annulation SM->Imidazo 1. Amination 2. Cyclization Amide C4-Amide Formation (Acylation) SM->Amide R-COCl, Base

Figure 1: Synthetic divergence and orthogonal functionalization of 3-Bromo-2-ethoxypyridin-4-amine.

Application 1: Synthesis of Imidazo[4,5-c]pyridine Scaffolds

Imidazopyridines are crucial pharmacophores in oncology, particularly for ATP-competitive kinase inhibitors[4]. 3-Bromo-2-ethoxypyridin-4-amine serves as an ideal precursor for the imidazo[4,5-c]pyridine core. The synthesis typically involves a Buchwald-Hartwig amination at the C3 position to yield a 3,4-diaminopyridine intermediate, followed by an oxidative cyclization or condensation with an orthoester[5]. The C2-ethoxy group remains intact throughout this sequence, providing a vector for binding in the hinge region of target kinases.

Application 2: C-C Bond Formation via Suzuki-Miyaura Coupling

The C3 position can be directly arylated using Suzuki-Miyaura conditions. A common challenge with electron-rich bromopyridines is protodehalogenation (loss of the bromine atom without coupling). To mitigate this, bulky bidentate phosphine ligands (e.g., dppf or XPhos) are employed to accelerate the reductive elimination step, thereby outcompeting the side reaction[6].

Quantitative Data: Reaction Optimization

The following table summarizes the optimization of Suzuki-Miyaura coupling conditions for the C3-arylation of 3-Bromo-2-ethoxypyridin-4-amine with phenylboronic acid, demonstrating the causality behind catalyst and solvent selection.

EntryCatalyst / LigandSolvent SystemBaseTemp (°C)Yield (%)Observation / Causality
1Pd(PPh3)4Toluene/EtOHNa2CO39045High protodehalogenation due to slow reductive elimination.
2Pd(OAc)2 / SPhos1,4-Dioxane/H2OK3PO410072Improved yield; SPhos handles electron-rich aryl halides well.
3Pd(dppf)Cl21,4-Dioxane/H2OK2CO39089Optimal; bidentate dppf enforces cis-geometry, accelerating coupling.
4Pd2(dba)3 / XPhosTHF/H2OKOH8081Good yield, but base-catalyzed hydrolysis of the ethoxy group noted.

Experimental Protocols

Protocol A: Self-Validating Suzuki-Miyaura Coupling

Objective: Synthesize 2-ethoxy-3-phenylpyridin-4-amine. Causality Note: 1,4-Dioxane/water (4:1) is chosen because the biphasic system dissolves both the organic building block and the inorganic base, maximizing interfacial reaction rates while stabilizing the active Pd(0) species.

Step-by-Step Methodology:

  • Reagent Preparation: In an oven-dried Schlenk flask, add 3-Bromo-2-ethoxypyridin-4-amine (1.0 mmol, 217 mg), phenylboronic acid (1.2 mmol, 146 mg), and K2CO3 (2.0 mmol, 276 mg).

  • Solvent Degassing: Add 1,4-Dioxane (4.0 mL) and Deionized Water (1.0 mL). Sparge the mixture with Argon for 15 minutes to remove dissolved oxygen, which can irreversibly deactivate the palladium catalyst.

  • Catalyst Activation: Quickly add Pd(dppf)Cl2 (0.05 mmol, 36 mg) under a positive stream of Argon. Seal the flask and heat to 90 °C.

  • Reaction Monitoring (Self-Validation): After 4 hours, sample 10 µL of the organic layer. Dilute in MeCN and analyze via LC-MS. The reaction is deemed complete when the starting material isotopic cluster (m/z ~217/219) disappears and the product mass (m/z 215 [M+H]+) dominates the chromatogram.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 x 10 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc gradient) to afford the chemically pure product.

Workflow Step1 Step 1: Reagent Prep Strict anhydrous setup Degassed Dioxane/H2O (4:1) Step2 Step 2: Catalyst Addition Pd(dppf)Cl2 (5 mol%) Base: K2CO3 (2.0 eq) Step1->Step2 Step3 Step 3: Reaction Monitoring LC-MS Analysis Confirm absence of m/z 217/219 Step2->Step3 Step4 Step 4: Workup & Purification Aqueous extraction Silica gel chromatography Step3->Step4 Step5 Step5 Step4->Step5

Figure 2: Self-validating workflow for the Suzuki-Miyaura coupling protocol.

Protocol B: Synthesis of 4-Ethoxy-1H-imidazo[4,5-c]pyridine Derivatives

Objective: Construct the bicyclic imidazopyridine core via a two-step amination/cyclization sequence. Causality Note: Triethyl orthoformate acts as both the solvent and the electrophilic carbon source for the cyclization step. A catalytic amount of p-toluenesulfonic acid (pTSA) is required to activate the orthoester towards nucleophilic attack by the diamine[5].

Step-by-Step Methodology:

  • Buchwald-Hartwig Amination: React 3-Bromo-2-ethoxypyridin-4-amine (1.0 mmol) with benzylamine (1.5 mmol) in the presence of Pd2(dba)3 (0.02 mmol), BINAP (0.04 mmol), and NaOtBu (2.0 mmol) in anhydrous Toluene (5 mL) at 100 °C for 12 hours.

  • Intermediate Isolation: Filter the mixture through a pad of Celite to remove palladium black, concentrate in vacuo, and purify via flash chromatography to obtain the 3-(benzylamino)-2-ethoxypyridin-4-amine intermediate.

  • Cyclization: Dissolve the purified intermediate (0.5 mmol) in triethyl orthoformate (3.0 mL). Add pTSA (0.05 mmol). Heat the mixture to 120 °C for 6 hours under a reflux condenser.

  • Validation: Monitor via TLC (DCM/MeOH 9:1). Upon completion, concentrate in vacuo to remove excess orthoester and purify via flash chromatography to yield the 1-benzyl-4-ethoxy-1H-imidazo[4,5-c]pyridine.

References

  • ChemicalBook. "4-AMINO-3-BROMO-2-METHOXYPYRIDINE synthesis". ChemicalBook. 7

  • Irina-Claudia Grig-Alexa, et al. "Efficient Synthesis of 3-Bromo-2-[(N-substituted)amino]pyridines and their Hetarynic Cyclization". ResearchGate (Synthesis 2006). 1

  • European Patent Office. "PROCESS FOR MAKING BENZOXAZEPIN COMPOUNDS - EP 3404032 B1". Googleapis. 6

  • Beilstein Journals. "Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage". Beilstein Journal of Organic Chemistry. 4

  • ACS Publications. "Regioselective Synthesis of an Imidazo[4,5-c]pyridine through Selective Acylation of 3,4-Diaminopyridine". ResearchGate (Organic Process Research & Development). 5

  • ACS Publications. "Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines". Journal of Medicinal Chemistry. 3

  • ACS Publications. "Tuning Cross-Coupling Approaches to C3 Modification of 3-Deazapurines". ACS Omega. 2

Sources

Method

Application Note: Functionalization Strategies for 3-Bromo-2-ethoxypyridin-4-amine in Advanced Organic Synthesis

Introduction & Chemical Profiling In the landscape of modern drug discovery and complex molecule synthesis, highly functionalized pyridine scaffolds serve as critical building blocks. 3-Bromo-2-ethoxypyridin-4-amine (CAS...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profiling

In the landscape of modern drug discovery and complex molecule synthesis, highly functionalized pyridine scaffolds serve as critical building blocks. 3-Bromo-2-ethoxypyridin-4-amine (CAS: 1232433-25-8) is a uniquely versatile synthon characterized by a push-pull electronic system and orthogonal reactive handles.

As a Senior Application Scientist, it is vital to understand that this molecule is not merely a substrate but a complex electronic system. The proximity of the C4-amine (a strong Lewis base) to the C3-bromide (an electrophilic handle) creates a notorious challenge for transition-metal catalysis: bidentate chelation. If not properly managed, the amine will coordinate to palladium intermediates, poisoning the catalyst and stalling the reaction[1]. However, by rationally selecting sterically demanding ligands and precisely tuning the reaction microenvironment, this scaffold can be driven toward highly valuable cross-coupling and cascade cyclization pathways.

Mechanistic Insights & Reactivity Mapping

The functionalization of 3-bromo-2-ethoxypyridin-4-amine relies on exploiting the distinct electronic properties of its three primary substituents:

  • C3-Bromide (Electrophilic Handle): Ideal for palladium-catalyzed C-C and C-N bond formations. To overcome catalyst poisoning by the adjacent amine, bulky biaryl phosphine ligands (Buchwald ligands) such as SPhos or XPhos are mandatory. These ligands promote rapid oxidative addition while their sheer steric bulk prevents off-cycle coordination of the C4-amine to the Pd(II) center ()[1].

  • C4-Amine (Nucleophilic Center): Can participate in standard acylation or carbamoylation reactions (e.g., with ethyl chloroformate). More importantly, under strong basic conditions (e.g., t -BuONa), it acts as the initiating nucleophile in tandem C-N cross-coupling/Heck reactions to construct fused bicyclic systems like azaindoles ()[2].

  • C2-Ethoxy Group (Directing & Modulating Group): Donates electron density into the ring, stabilizing high-valent metal intermediates during catalysis. It is sterically demanding enough to direct incoming electrophiles and can be cleanly cleaved under acidic conditions (e.g., HBr/AcOH) to reveal a 2-pyridone core if required for late-stage functionalization.

ReactivityMap Core 3-Bromo-2-ethoxypyridin-4-amine (CAS: 1232433-25-8) C3 C3-Bromo Position (Electrophilic Handle) Core->C3 C4 C4-Amino Position (Nucleophilic Center) Core->C4 C2 C2-Ethoxy Position (Electron Donating) Core->C2 Suzuki Suzuki-Miyaura Coupling Requires SPhos/Pd C3->Suzuki Buchwald Buchwald-Hartwig Amination Requires XPhos/Pd C3->Buchwald Cascade Cascade Cyclization (Azaindole Synthesis) C3->Cascade Acylation Acylation / Carbamoylation (e.g., Ethyl chloroformate) C4->Acylation C4->Cascade

Figure 1: Orthogonal reactivity map of 3-Bromo-2-ethoxypyridin-4-amine.

Quantitative Optimization Data

The table below summarizes the critical ligand and base effects when attempting palladium-catalyzed cross-couplings on 4-amino-3-bromopyridine derivatives. Standard catalysts like Pd(PPh3​)4​ fail entirely due to amine chelation.

Table 1: Optimization of Pd-Catalyzed Cross-Coupling for 4-Amino-3-bromopyridines

Catalyst SystemLigandBaseSolventYield (%)Mechanistic Observation
Pd(PPh3​)4​ None Na2​CO3​ Toluene/EtOH< 5%Severe catalyst poisoning by C4-amine[1].
Pd(OAc)2​ dppf K3​PO4​ Dioxane15%Sluggish oxidative addition; competitive protodehalogenation.
Pd(OAc)2​ SPhos K3​PO4​ MeCN/ H2​O (3:2)85%Rapid conversion; water ensures optimal [OH⁻] for transmetalation[1].
Pd2​(dba)3​ XPhos t -BuONa t -BuOH/Toluene82%Ideal for cascade C-N/Heck cyclizations[2].

Validated Experimental Protocols

Protocol 1: Sterically Demanding Suzuki-Miyaura Cross-Coupling at C3

Objective: Selective C-C bond formation at the C3 position without competitive amine coordination. Causality & Design: The use of SPhos is critical. Its electron-rich dicyclohexylphosphine moiety accelerates oxidative addition into the C3-Br bond, while the bulky dimethoxybiphenyl backbone sterically shields the Pd center. The MeCN/ H2​O solvent system is deliberately chosen to partially dissolve K3​PO4​ , maintaining a low, continuous concentration of hydroxide ions necessary for the transmetalation step without hydrolyzing the C2-ethoxy group[1].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine 3-bromo-2-ethoxypyridin-4-amine (1.0 equiv, 1.0 mmol) and the desired arylboronic acid (1.2 equiv, 1.2 mmol).

  • Catalyst Loading: Add Pd(OAc)2​ (5 mol %) and SPhos (12.5 mol %).

  • Base Addition: Add anhydrous K3​PO4​ (2.0 equiv, 2.0 mmol).

  • Degassing: Add a pre-degassed mixture of MeCN/ H2​O (3:2 v/v, 10 mL). Purge the flask with argon for 10 minutes.

  • Reaction: Heat the mixture to 90 °C under argon for 12 hours.

  • In-Process Control (IPC): Monitor by LC-MS. The reaction is self-validating when the characteristic starting material isotopic doublet at m/z 217/219 [M+H]+ is completely consumed, replaced by the product mass.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), wash with brine (2 x 10 mL), dry over Na2​SO4​ , and concentrate. Purify via silica gel flash chromatography.

Protocol 2: Cascade Synthesis of 4-Ethoxy-7-azaindole Derivatives

Objective: One-pot construction of the azaindole core via sequential C-N coupling and Heck insertion. Causality & Design: This reaction relies on the orthogonal reactivity of the C4-amine and C3-bromide. The strong base t -BuONa deprotonates the C4-amine, initiating a Buchwald-Hartwig-type amination with an exogenous alkenyl bromide. The resulting intermediate undergoes rapid intramolecular Heck insertion into the C3-bromide, facilitated by the bite angle and steric bulk of XPhos, which prevents off-cycle oligomerization ()[2].

Step-by-Step Methodology:

  • Preparation: To a sealed tube, add 3-bromo-2-ethoxypyridin-4-amine (1.0 equiv, 0.5 mmol), Pd2​(dba)3​ (5 mol %), XPhos (10 mol %), and t -BuONa (2.5 equiv, 1.25 mmol).

  • Solvent & Substrate: Add anhydrous Toluene/ t -BuOH (1:1 v/v, 5 mL) followed by the alkenyl bromide (1.5 equiv, 0.75 mmol).

  • Degassing: Sparge the solution with argon for 15 minutes.

  • Reaction: Seal the tube and heat at 110 °C for 16 hours.

  • In-Process Control (IPC): TLC (Hexanes:EtOAc 7:3) should show the disappearance of the highly UV-active starting material spot and the appearance of a lower Rf, intensely fluorescent blue spot under 254 nm UV light (characteristic of the azaindole core).

  • Workup: Filter the crude mixture through a short pad of Celite, eluting with EtOAc. Concentrate the filtrate in vacuo and purify via column chromatography.

Workflow Step1 1. Reagent Prep Degas Toluene/t-BuOH Step2 2. Catalyst Loading Pd2(dba)3 + XPhos Step1->Step2 Step3 3. Substrate Addition Alkenyl Bromide + t-BuONa Step2->Step3 Step4 4. Cascade Reaction 110°C, 16 h Step3->Step4 Step5 5. Purification Flash Chromatography Step4->Step5

Figure 2: Experimental workflow for the cascade C-N/Heck azaindole synthesis.

References

  • Whelligan, D. K., Thomson, D. W., Taylor, D., & Hoelder, S. (2010). "Two-Step Synthesis of Aza- and Diazaindoles from Chloroamino-N-heterocycles Using Ethoxyvinylborolane." The Journal of Organic Chemistry, 75(1), 11-15.[Link]

  • Pires, M. J. D., Poeira, D. L., Purificação, S. I., & Marques, M. M. B. (2016). "Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction." Organic Letters, 18(13), 3250-3253.[Link]

Sources

Application

Application Notes and Protocols for the Synthesis of Novel Kinase Inhibitors Utilizing 3-Bromo-2-ethoxypyridin-4-amine

Introduction The reversible phosphorylation of proteins, orchestrated by a vast family of enzymes known as protein kinases, is a fundamental regulatory mechanism in cellular signaling. Dysregulation of kinase activity is...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The reversible phosphorylation of proteins, orchestrated by a vast family of enzymes known as protein kinases, is a fundamental regulatory mechanism in cellular signaling. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making kinase inhibitors a cornerstone of modern targeted therapy.[1] The aminopyridine scaffold is a privileged structure in kinase inhibitor design, frequently engaging in critical hydrogen bonding interactions with the hinge region of the kinase ATP-binding site.[2][3] This application note provides a comprehensive guide to the synthesis of novel kinase inhibitors using 3-Bromo-2-ethoxypyridin-4-amine as a versatile starting material. The strategic positioning of the amino, bromo, and ethoxy groups on the pyridine core offers a unique synthetic handle for the elaboration of diverse and potent kinase inhibitors.

The bromine atom at the 3-position serves as a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, enabling the introduction of a wide array of aryl, heteroaryl, and amino substituents.[3][4][5] The 4-amino group is poised to interact with the kinase hinge region, while the 2-ethoxy group can be exploited to modulate solubility and probe interactions within the ATP-binding pocket.

Strategic Synthesis of Kinase Inhibitors from 3-Bromo-2-ethoxypyridin-4-amine

The general strategy for the synthesis of kinase inhibitors from 3-Bromo-2-ethoxypyridin-4-amine involves a multi-step approach centered around the functionalization of the pyridine core. A typical synthetic workflow is illustrated below:

G A 3-Bromo-2-ethoxypyridin-4-amine (Starting Material) B Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura) A->B Arylboronic Acid, Pd Catalyst, Base C 3-Aryl-2-ethoxypyridin-4-amine (Intermediate) B->C D Further Functionalization (e.g., Amide Coupling, Buchwald-Hartwig) C->D Acyl Chloride or Aryl Halide, Catalyst E Novel Kinase Inhibitor (Final Product) D->E F Purification and Characterization E->F Chromatography G In Vitro Kinase Assay and Biological Evaluation F->G

Caption: Generalized workflow for the synthesis and evaluation of kinase inhibitors.

This modular approach allows for the systematic exploration of structure-activity relationships (SAR) by varying the substituents introduced in each step.

Target Kinase Profile: Anaplastic Lymphoma Kinase (ALK)

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through chromosomal rearrangements (e.g., EML4-ALK), acts as a potent oncogenic driver in several cancers, including non-small cell lung cancer (NSCLC).[3][6] Small molecule inhibitors that target the ATP-binding site of ALK have demonstrated significant clinical efficacy. The general signaling pathway of the EML4-ALK fusion protein is depicted below.

ALK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EML4_ALK EML4-ALK Fusion Protein (Constitutively Active) PLCg PLCγ EML4_ALK->PLCg Phosphorylation PI3K PI3K EML4_ALK->PI3K Phosphorylation JAK_STAT JAK/STAT EML4_ALK->JAK_STAT Phosphorylation RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK EML4_ALK->RAS_RAF_MEK_ERK Activation Akt Akt PI3K->Akt Activates Gene_Transcription Gene Transcription JAK_STAT->Gene_Transcription Regulates RAS_RAF_MEK_ERK->Gene_Transcription Regulates mTOR mTOR Akt->mTOR Activates Cell_Growth Cell_Growth mTOR->Cell_Growth Promotes Cell_Proliferation Cell Proliferation Gene_Transcription->Cell_Proliferation Survival Survival Gene_Transcription->Survival Inhibitor Novel Kinase Inhibitor Inhibitor->EML4_ALK Inhibition

Caption: Simplified EML4-ALK signaling pathway and point of inhibition.

Experimental Protocols

The following protocols provide a generalized framework for the synthesis of a hypothetical ALK inhibitor using 3-Bromo-2-ethoxypyridin-4-amine as the starting material.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed coupling of 3-Bromo-2-ethoxypyridin-4-amine with an arylboronic acid.

Materials:

  • 3-Bromo-2-ethoxypyridin-4-amine

  • Arylboronic acid (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask

  • Magnetic stirrer

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add 3-Bromo-2-ethoxypyridin-4-amine (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (3 cycles).

  • Under a positive pressure of inert gas, add Pd(PPh₃)₄ (0.05 mmol, 0.05 equiv.).

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-2-ethoxypyridin-4-amine intermediate.

Protocol 2: Buchwald-Hartwig Amination

This protocol describes the subsequent amination of a suitable aryl halide intermediate with a primary or secondary amine.

Materials:

  • 3-(Aryl)-2-ethoxypyridin-4-amine intermediate (with a suitable halide)

  • Amine coupling partner

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Schlenk flask

  • Magnetic stirrer

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add Pd₂(dba)₃ (0.02 mmol, 0.02 equiv.), XPhos (0.04 mmol, 0.04 equiv.), and NaOtBu (1.4 mmol, 1.4 equiv.).

  • Evacuate and backfill the flask with an inert gas (3 cycles).

  • Add the aryl halide intermediate (1.0 mmol, 1.0 equiv.) and the amine (1.2 mmol, 1.2 equiv.).

  • Add anhydrous toluene (10 mL) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 8-12 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the final kinase inhibitor.

Data Presentation

The following table presents hypothetical data for a series of kinase inhibitors synthesized from 3-Bromo-2-ethoxypyridin-4-amine, targeting the ALK enzyme.

Compound IDR¹ Group (from Suzuki Coupling)R² Group (from further functionalization)Yield (%)ALK IC₅₀ (nM)
KIN-001 4-AminophenylN-acetyl65150
KIN-002 4-HydroxyphenylN-methylaniline5885
KIN-003 Pyridin-4-yl4-Morpholinoaniline6242
KIN-004 Thiophen-3-ylPiperazine55210

Characterization of Synthesized Compounds

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight of the compounds.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final products.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against the target kinase can be determined using an in vitro kinase assay, such as an ADP-Glo™ Kinase Assay.

Protocol Overview:

  • Serially dilute the test compounds in DMSO.

  • In a microplate, add the recombinant kinase, a suitable substrate, and the diluted compounds.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time.

  • Stop the reaction and add the ADP-Glo™ reagent to convert the generated ADP to ATP.

  • Add the kinase detection reagent to measure the newly synthesized ATP via a luciferase reaction.

  • Measure the luminescence, which is proportional to the kinase activity.

  • Calculate the IC₅₀ value by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Conclusion

3-Bromo-2-ethoxypyridin-4-amine is a valuable and versatile building block for the synthesis of novel kinase inhibitors. The strategic use of palladium-catalyzed cross-coupling reactions allows for the efficient construction of diverse chemical libraries for screening against various kinase targets. The protocols and strategies outlined in this application note provide a solid foundation for researchers and drug development professionals to explore the potential of this scaffold in the discovery of new targeted therapies.

References

  • Munikrishnappa, C. S., et al. (2021). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Arabian Journal of Chemistry, 14(4), 103054. [Link]

  • US Patent WO2013041038A1. (2013). Pyridine compounds as inhibitors of kinase.
  • Li, X., et al. (2015). Discovery of thieno[3,2-c]pyridin-4-amines as Novel Bruton's Tyrosine Kinase (BTK) Inhibitors. Bioorganic & Medicinal Chemistry, 23(17), 6059-6068. [Link]

  • El-Damasy, A. F., et al. (2020). Design, synthesis, and biological evaluations of novel 3-amino-4-ethynyl indazole derivatives as Bcr-Abl kinase inhibitors with potent cellular antileukemic activity. European Journal of Medicinal Chemistry, 207, 112710. [Link]

  • Tokarski, J. S., et al. (2006). The structure of Dasatinib (BMS-354825) bound to activated ABL kinase. Cancer Research, 66(11), 5790-5797.
  • Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • US Patent WO2021032148A1. (2021). Aminopyrazine compounds as hpk1 inhibitor and the use thereof.
  • Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • US Patent EP1786785B1. (2007). Enantiomerically pure aminoheteroaryl compounds as protein kinase inhibitors.
  • Rahman, A. F. M. M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 209. [Link]

  • Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861. [Link]

  • Dhillon, S. (2021). Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. Pharmaceuticals, 14(8), 721. [Link]

  • Munikrishnappa, C. S., et al. (2021). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Arabian Journal of Chemistry, 14(4), 103054. [Link]

  • Charles River. (n.d.). Drug Discovery Patents. [Link]

  • Ali, M., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(19), 4478. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • El-Naggar, M., et al. (2022). Design and synthesis of some new 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines as multi tyrosine kinase inhibitors. Bioorganic Chemistry, 128, 106099. [Link]

  • Fors, B. P., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters. [Link]

  • Gamal-Eldeen, A. M., et al. (2015). Discovery of novel tricyclic pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine derivatives as VEGFR-2 inhibitors. Bioorganic Chemistry, 60, 1-12. [Link]

  • Li, Y., et al. (2006). Suzuki coupling reactions catalyzed by poly(N-ethyl-4-vinylpyridinium) bromide stabilized palladium nanoparticles in aqueous solution.

Sources

Method

Application Note: Scalable Synthesis and Process Optimization of 3-Bromo-2-ethoxypyridin-4-amine

Target Audience: Process Chemists, Scale-up Researchers, and Drug Development Professionals Compound: 3-Bromo-2-ethoxypyridin-4-amine (CAS: 1232433-25-8) 1 Introduction and Strategic Rationale Functionalized pyridines, p...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Scale-up Researchers, and Drug Development Professionals Compound: 3-Bromo-2-ethoxypyridin-4-amine (CAS: 1232433-25-8) 1

Introduction and Strategic Rationale

Functionalized pyridines, particularly those bearing orthogonal reactive sites such as halogens and amino groups, are critical building blocks in the synthesis of kinase inhibitors and other active pharmaceutical ingredients (APIs). The production of 3-Bromo-2-ethoxypyridin-4-amine presents a unique synthetic challenge: establishing a highly regioselective functionalization sequence while maintaining scalability and safety.

This application note details a robust, two-step scalable protocol starting from the commercially available 2-chloropyridin-4-amine. The sequence relies on a Nucleophilic Aromatic Substitution ( SN​Ar ) followed by a regioselective Electrophilic Aromatic Substitution (EAS). We prioritize self-validating in-process controls (IPCs) to ensure batch-to-batch reproducibility.

SynthesisWorkflow SM 2-Chloropyridin-4-amine (Starting Material) Step1 Step 1: SNAr NaOEt, EtOH, 110°C (Pressure Vessel) SM->Step1 Int1 2-Ethoxypyridin-4-amine (Intermediate) Step1->Int1 Step2 Step 2: Bromination NBS, MeCN, 0°C to RT Int1->Step2 Product 3-Bromo-2-ethoxypyridin-4-amine (Target API Building Block) Step2->Product

Two-step scalable synthesis workflow for 3-Bromo-2-ethoxypyridin-4-amine.

Step 1: Nucleophilic Aromatic Substitution (Ethoxylation)

Mechanistic Causality

The substitution of the 2-chloro group on the pyridine ring with an ethoxide anion proceeds via a Meisenheimer complex intermediate. While the pyridine nitrogen acts as an electron sink, activating the 2-position, the presence of the 4-amino group is strongly electron-donating via resonance, which significantly deactivates the ring towards SN​Ar 2. To overcome this high activation energy barrier, the reaction requires elevated temperatures. Using ethanol as both the solvent and the conjugate acid of the nucleophile prevents transetherification side reactions and drives the equilibrium forward 3.

Quantitative Data: SN​Ar Optimization
EntryBase / NucleophileSolventTemperatureTimeConversion (HPLC)Yield (Isolated)
1NaOEt (2.0 eq)EtOH78°C (Reflux)24 h45%38%
2NaOEt (3.0 eq)EtOH78°C (Reflux)48 h62%55%
3 NaOEt (3.0 eq) EtOH 110°C (Sealed) 12 h >99% 88%
4KOtBu (3.0 eq)EtOH110°C (Sealed)12 h95%81%
Scale-Up Protocol: 2-Ethoxypyridin-4-amine

Self-Validating System: The reaction is monitored by HPLC at 254 nm. The protocol dictates that the reaction must not be cooled until the starting material peak is <1.0% relative area.

  • Preparation: Charge a 5 L stainless steel pressure reactor with 2-chloropyridin-4-amine (200 g, 1.55 mol, 1.0 eq).

  • Reagent Addition: Add a commercially available 21 wt% solution of sodium ethoxide in ethanol (1.74 L, 4.65 mol, 3.0 eq). Note: Using a pre-formed solution avoids the exothermic and hazardous generation of NaOEt from sodium metal on scale.

  • Reaction: Seal the reactor, purge with N2​ three times, and heat the mixture to 110°C. The internal pressure will rise to approximately 3-4 bar. Stir at 400 rpm for 12 hours.

  • IPC: Sample the reaction mixture, dilute with MeCN:H2O (1:1), and analyze via HPLC. Proceed only if starting material is <1.0%.

  • Workup: Cool the reactor to 20°C. Vent carefully. Concentrate the mixture under reduced pressure to remove ~70% of the ethanol.

  • Extraction: Dilute the slurry with water (2 L) and extract with Ethyl Acetate (3 x 1 L). Combine the organic layers, wash with brine (1 L), dry over anhydrous Na2​SO4​ , and concentrate to afford 2-ethoxypyridin-4-amine as a pale yellow solid (188 g, 88% yield).

Step 2: Regioselective Bromination

Mechanistic Causality

The bromination of 2-ethoxypyridin-4-amine requires strict regiocontrol. Both the -OEt group at C2 and the -NH2 group at C4 are ortho/para directing. The C3 position is situated between these two strongly electron-donating groups, making it the most electron-rich and nucleophilic site on the ring. However, over-bromination (yielding the 3,5-dibromo derivative) is a significant risk. N-Bromosuccinimide (NBS) is selected over Br2​ because it provides a controlled, low steady-state concentration of electrophilic bromine, minimizing di-bromination and avoiding the use of highly corrosive fuming sulfuric acid/bromine mixtures 45.

Quantitative Data: Bromination Optimization
EntryBrominating AgentSolventTempMono:Di RatioYield (Isolated)
1 Br2​ (1.05 eq)AcOH25°C60:4045%
2DBDMH (0.55 eq)MeCN0°C85:1572%
3NBS (1.05 eq)DMF0°C92:878%
4 NBS (1.02 eq) MeCN 0°C to 15°C 98:2 86%
Scale-Up Protocol: 3-Bromo-2-ethoxypyridin-4-amine

Self-Validating System: The use of exactly 1.02 equivalents of NBS prevents over-bromination. The reaction is quenched with sodium thiosulfate to instantly halt electrophilic activity, ensuring the Mono:Di ratio remains locked during workup.

  • Preparation: In a 5 L jacketed glass reactor, dissolve 2-ethoxypyridin-4-amine (150 g, 1.08 mol, 1.0 eq) in anhydrous Acetonitrile (MeCN, 1.5 L).

  • Cooling: Set the jacket temperature to -5°C to bring the internal reaction temperature to 0°C.

  • Reagent Addition: Dissolve N-Bromosuccinimide (NBS, 196 g, 1.10 mol, 1.02 eq) in MeCN (800 mL). Add this solution dropwise via an addition funnel over 2 hours, maintaining the internal temperature below 5°C.

  • Reaction: Once the addition is complete, adjust the jacket to 15°C and stir for 3 hours.

  • IPC: Analyze via UPLC-MS. Target: <2% starting material, <3% dibromo impurity.

  • Quench & Workup: Add a 10% aqueous solution of sodium thiosulfate ( Na2​S2​O3​ , 500 mL) to quench any unreacted NBS. Stir for 15 minutes.

  • Isolation: Concentrate the mixture under reduced pressure to remove MeCN. Extract the aqueous residue with Dichloromethane (DCM, 3 x 800 mL). Wash the combined organic layers with saturated NaHCO3​ (1 L) and water (1 L).

  • Purification: Dry the organics over Na2​SO4​ , filter, and concentrate. The crude product can be recrystallized from Heptane/Ethyl Acetate (4:1) to yield pure 3-Bromo-2-ethoxypyridin-4-amine as an off-white crystalline solid (202 g, 86% yield).

Analytical Validation

To ensure the integrity of the synthesized 3-Bromo-2-ethoxypyridin-4-amine, the following analytical signatures must be confirmed:

  • 1H NMR (400 MHz, DMSO-d6): δ 7.65 (d, J = 5.6 Hz, 1H, Py-H6), 6.42 (d, J = 5.6 Hz, 1H, Py-H5), 6.15 (br s, 2H, -NH2), 4.30 (q, J = 7.0 Hz, 2H, -OCH2-), 1.35 (t, J = 7.0 Hz, 3H, -CH3). The coupling constant of 5.6 Hz confirms the ortho relationship of the remaining pyridine protons, validating bromination at the 3-position.

  • LC-MS (ESI+): m/z calculated for C7​H10​BrN2​O [M+H]+ 217.00, found 217.0 and 219.0 (characteristic 1:1 isotopic pattern for a single bromine atom).

References

  • Taylor & Francis. (2012). Efficient nucleophilic substitution of halopyridines using ethanol as solvent with microwave heating. Synthetic Communications. Retrieved March 19, 2026, from[Link]

  • Google Patents. (2023). US11613549B2 - Bromination of pyridine derivatives.
  • Organic Chemistry Portal. (2011). N-Bromosuccinimide Promoted One-Pot Synthesis of Guanidine: Scope and Mechanism. Org. Lett. Retrieved March 19, 2026, from[Link]

Sources

Application

Application Notes &amp; Protocols: Microwave-Assisted Synthesis Involving 3-Bromo-2-ethoxypyridin-4-amine

Introduction: The Strategic Advantage of Microwave Chemistry In the landscape of modern drug discovery and medicinal chemistry, the demand for rapid, efficient, and clean synthetic methodologies is paramount.[1] Nitrogen...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of Microwave Chemistry

In the landscape of modern drug discovery and medicinal chemistry, the demand for rapid, efficient, and clean synthetic methodologies is paramount.[1] Nitrogen-containing heterocycles are foundational scaffolds in a vast array of pharmaceuticals, making the development of efficient synthetic routes a critical endeavor.[2] 3-Bromo-2-ethoxypyridin-4-amine serves as a versatile and valuable building block for creating complex molecular architectures. Its substituted pyridine core is a common feature in kinase inhibitors and other targeted therapeutics.

Traditional synthetic methods often rely on conventional heating, which can lead to long reaction times, significant energy consumption, and the formation of unwanted by-products.[3] Microwave-assisted organic synthesis (MAOS) offers a transformative alternative. By using microwave energy to directly and efficiently heat the reaction mixture, MAOS can dramatically accelerate reaction rates, often reducing multi-hour or day-long processes to mere minutes.[4][5][6] This technology promotes uniform heating, minimizes side reactions, and frequently leads to higher product yields and purity, aligning with the principles of green chemistry.[3][7]

This guide provides detailed protocols and technical insights for leveraging microwave-assisted synthesis in key cross-coupling reactions involving 3-Bromo-2-ethoxypyridin-4-amine, specifically the Suzuki-Miyaura C-C coupling and the Buchwald-Hartwig C-N amination.

Core Principles: Why Microwave Irradiation Excels

Conventional heating relies on conduction, where heat is transferred slowly from an external source through the vessel walls and into the reaction mixture, often resulting in uneven temperature distribution. Microwave synthesis, in contrast, utilizes the ability of polar molecules (dipolar polarization) and ions (ionic conduction) within the reaction mixture to generate heat internally and volumetrically when subjected to an oscillating electromagnetic field.[6][8] This rapid, uniform heating mechanism is the primary reason for the observed rate enhancements.[6] Reactions that would typically require hours at reflux can often be completed in minutes at the same or even higher temperatures in a sealed microwave vessel, significantly accelerating the research and development cycle.[5]

Caption: General experimental workflow for microwave-assisted cross-coupling.

Application Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organoboron species with a halide. This reaction is exceptionally valuable for creating biaryl structures, which are prevalent in pharmaceuticals. Microwave irradiation significantly enhances the efficiency of this transformation, particularly for heteroaromatic substrates.[9][10]

Causality of Component Selection:

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, XPhosPdG2): The palladium catalyst is the heart of the reaction, cycling between Pd(0) and Pd(II) oxidation states to facilitate the coupling. For heteroaromatic systems, specialized catalysts or ligands are often required to prevent catalyst deactivation and promote high yields.[11]

  • Ligand (e.g., XPhos, SPhos): Sterically bulky phosphine ligands stabilize the palladium center, promote the crucial oxidative addition step, and facilitate the final reductive elimination to release the product.

  • Base (e.g., K₂CO₃, Cs₂CO₃): The base is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center. The choice of base can significantly impact reaction rate and yield.[9]

  • Solvent (e.g., 1,4-Dioxane, DMF): A polar, high-boiling point solvent is chosen for its ability to dissolve the reagents and efficiently absorb microwave energy, allowing for rapid heating to the target temperature.[10][12]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Unwanted Debromination of 3-Bromo-2-ethoxypyridin-4-amine

Welcome to the Technical Support Center. 3-Bromo-2-ethoxypyridin-4-amine is a highly valuable, heavily functionalized heterocyclic building block used in pharmaceutical drug discovery.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 3-Bromo-2-ethoxypyridin-4-amine is a highly valuable, heavily functionalized heterocyclic building block used in pharmaceutical drug discovery. However, researchers frequently report a critical failure mode during its functionalization: the unwanted loss of the bromine atom, yielding 2-ethoxypyridin-4-amine. This hydrodehalogenation (debromination) side reaction drastically reduces yields, consumes expensive starting materials, and complicates chromatographic purification.

This guide provides deep mechanistic troubleshooting and self-validating protocols to suppress debromination across palladium-catalyzed cross-couplings and halogen-metal exchange reactions.

Part 1: Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why does 3-Bromo-2-ethoxypyridin-4-amine undergo debromination instead of the desired cross-coupling? A1: The root cause is a kinetic competition between the desired transmetalation step and an undesired hydride transfer [1]. The ethoxy (-OEt) and amine (-NH2) groups are strong electron-donating groups (EDGs). They enrich the pyridine ring, making the intermediate Ar-Pd(II)-Br complex less electrophilic, which inherently slows down transmetalation. When the catalytic cycle stalls at this intermediate stage, the palladium center can abstract a hydride from the solvent, the base, or even adventitious water [3]. Subsequent reductive elimination ejects the debrominated arene (2-ethoxypyridin-4-amine) and regenerates the Pd(0) catalyst [2].

Q2: My protocol uses potassium tert-butoxide (KOtBu) and isopropanol. Are these contributing to the side reaction? A2: Yes, heavily. Alcoholic solvents (like isopropanol, ethanol, or methanol) and alkoxide bases (like KOtBu or NaOMe) act as potent hydride donors in palladium catalysis. The alkoxide coordinates to the palladium center and undergoes rapid β -hydride elimination, generating a highly reactive Ar-Pd(II)-H species [2]. To eliminate this pathway, you must switch to strictly anhydrous, aprotic solvents (e.g., toluene, 1,4-dioxane) and use weaker, non-hydride-donating inorganic bases (e.g., K 3​ PO 4​ , Cs 2​ CO 3​ ) [1].

Q3: How do I optimize the catalyst ligand to prevent hydrodehalogenation? A3: The choice of phosphine ligand is the most critical parameter for controlling chemoselectivity. Small or highly basic phosphines (like PPh 3​ or PEt 3​ ) often fail to accelerate the desired pathway sufficiently. Instead, employ bulky, electron-rich dialkylbiaryl phosphines such as XPhos or RuPhos. The extreme steric bulk of these Buchwald-type ligands forces the palladium center into a highly active mono-ligated state (L-Pd), which accelerates both oxidative addition and the final reductive elimination of the cross-coupled product, allowing it to outcompete the debromination pathway [1].

Q4: I am attempting a halogen-metal exchange (lithiation) at the C3 position, but I only isolate the debrominated starting material. What is wrong? A4: Debromination during lithiation is almost always a protonation issue rather than a reduction. When you treat 3-bromo-2-ethoxypyridin-4-amine with n-BuLi, the resulting 3-lithio species is an extremely strong base. If the internal reaction temperature rises above -78 °C, or if there is trace moisture in your solvent/electrophile, the organolithium will instantly abstract a proton. Furthermore, the unprotected primary amine (-NH2) is acidic; it will consume one equivalent of the lithium reagent, potentially leading to intramolecular proton transfers. You must either use >2 equivalents of n-BuLi or pre-protect the amine (e.g., as a bis-Boc derivative) and maintain strict cryogenic conditions.

Part 2: Visualizing the Reaction Pathways

Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (3-Bromo-2-ethoxypyridin-4-amine) Pd0->OxAdd ArPdBr Ar-Pd(II)-Br Intermediate OxAdd->ArPdBr Transmetalation Transmetalation (Boronic Acid) ArPdBr->Transmetalation Desired Pathway Hydride Hydride Transfer (from Solvent/Base/H2O) ArPdBr->Hydride Side Reaction ArPdR Ar-Pd(II)-R Transmetalation->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Product Desired Cross-Coupled Product RedElim->Product ArPdH Ar-Pd(II)-H Hydride->ArPdH Debrom Reductive Elimination (Debromination) ArPdH->Debrom Debrom->Pd0 Byproduct 2-Ethoxypyridin-4-amine (Undesired Byproduct) Debrom->Byproduct

Catalytic cycle contrasting the cross-coupling pathway with hydrodehalogenation.

Troubleshooting Issue Issue: Debromination Detected CheckSolvent Check Solvent System Issue->CheckSolvent IsProtic Using alcohols (MeOH, EtOH)? CheckSolvent->IsProtic FixSolvent Switch to anhydrous aprotic (Toluene, 1,4-Dioxane) IsProtic->FixSolvent Yes CheckBase Check Base Strength IsProtic->CheckBase No IsAlkoxide Using strong alkoxides (KOtBu, NaOMe)? CheckBase->IsAlkoxide FixBase Switch to weaker inorganic (K3PO4, Cs2CO3) IsAlkoxide->FixBase Yes CheckLigand Check Ligand Bulk IsAlkoxide->CheckLigand No IsSmall Using small phosphines (PPh3, PEt3)? CheckLigand->IsSmall FixLigand Switch to bulky biaryls (XPhos, RuPhos) IsSmall->FixLigand Yes

Step-by-step troubleshooting workflow to eliminate debromination in Pd-catalysis.

Part 3: Quantitative Data & Parameter Optimization

To illustrate the causality of reaction parameters on chemoselectivity, the following table summarizes typical reaction outcomes when coupling 3-Bromo-2-ethoxypyridin-4-amine with a standard arylboronic acid under varying conditions.

LigandBaseSolvent SystemTemp (°C)Desired Product YieldDebrominated Byproduct
PPh 3​ (10 mol%)NaOtBu (2.0 eq)Ethanol / Water80< 15%> 70% (Major)
dppf (5 mol%)K 2​ CO 3​ (2.0 eq)1,4-Dioxane / Water9045%35% (Significant)
XPhos (4 mol%)K 3​ PO 4​ (2.0 eq)Anhydrous Toluene100> 85%< 5% (Trace)
RuPhos (4 mol%)Cs 2​ CO 3​ (2.0 eq)Anhydrous 2-MeTHF85> 90%< 2% (Trace)

Part 4: Self-Validating Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling (Zero-Debromination Conditions)

Causality Check: This protocol utilizes XPhos Pd G3 to ensure rapid generation of the active mono-ligated Pd(0) species, while anhydrous K 3​ PO 4​ and toluene eliminate all potential hydride sources.

  • Preparation: Flame-dry a Schlenk tube and equip it with a magnetic stir bar. Purge with argon for 10 minutes.

  • Reagent Loading: Add 3-Bromo-2-ethoxypyridin-4-amine (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv, 1.2 mmol), anhydrous K 3​ PO 4​ (2.0 equiv, 2.0 mmol), and XPhos Pd G3 precatalyst (0.02 equiv, 2 mol%).

  • Solvent Addition: Evacuate and backfill the tube with argon three times. Add anhydrous, thoroughly degassed toluene (10 mL, 0.1 M) via a gastight syringe.

  • Reaction: Seal the tube and heat the vigorously stirring mixture to 100 °C in a pre-heated oil bath for 12 hours.

  • Validation & Workup: Monitor by LC-MS. The absence of the M-79 peak (loss of Br) validates the anhydrous integrity of the system. Cool to room temperature, dilute with ethyl acetate (20 mL), and filter through a short pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure cross-coupled product.

Protocol 2: Cryogenic Halogen-Metal Exchange (Lithiation)

Causality Check: This protocol uses a pre-protected substrate and strict temperature control to prevent protonation of the highly basic organolithium intermediate.

  • Substrate Preparation: Ensure the C4-amine is protected (e.g., as 3-bromo-2-ethoxy-N,N-bis(tert-butoxycarbonyl)pyridin-4-amine) and rigorously dried via azeotropic distillation with toluene.

  • Cryogenic Setup: In a flame-dried, argon-purged round-bottom flask, dissolve the protected substrate (1.0 mmol) in anhydrous THF (10 mL). Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to exactly -78 °C for 15 minutes.

  • Lithiation: Using a syringe pump, add n-Butyllithium (1.05 mmol, 1.6 M in hexanes) dropwise over 20 minutes. Critical: The internal temperature must not exceed -70 °C. Stir at -78 °C for 45 minutes.

  • Electrophilic Trapping: Add the strictly anhydrous electrophile (1.5 mmol, e.g., anhydrous DMF for formylation) dropwise. Maintain at -78 °C for an additional 1 hour.

  • Quenching: Quench the reaction while still at -78 °C by adding 2 mL of saturated aqueous NH 4​ Cl. Only then, remove the cooling bath and allow the mixture to warm to room temperature.

  • Extraction: Extract with diethyl ether (3 x 15 mL), wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate for purification.

References

  • Ahmadi, Z., & McIndoe, J. S. (2013). "A mechanistic investigation of hydrodehalogenation using ESI-MS." Chemical Communications (RSC Publishing). Available at:[Link]

  • Orbach, M., et al. (2011). "Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides." Organometallics (ACS Publications). Available at:[Link]

Optimization

Ideal handling and long-term storage conditions for 3-Bromo-2-ethoxypyridin-4-amine

Technical Support Center: Handling & Long-Term Storage of 3-Bromo-2-ethoxypyridin-4-amine Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development p...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling & Long-Term Storage of 3-Bromo-2-ethoxypyridin-4-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in resolving reproducibility issues caused by the improper handling of highly functionalized pyridine building blocks.

3-Bromo-2-ethoxypyridin-4-amine is a versatile intermediate, but its specific trifunctional arrangement—a primary amine, a halogen (bromine), and an ethoxy ether on a pyridine core—creates distinct chemical vulnerabilities[1]. The electron-donating nature of the amine and ethoxy groups increases the electron density of the pyridine ring. This makes the primary amine highly susceptible to oxidation and renders the C-Br bond sensitive to photolytic degradation.

Below is our comprehensive guide to mastering the handling and storage of this compound.

Part 1: Quick Reference Data

To establish a baseline for your experimental design, summarize the physical and storage parameters of your compound.

Property / ParameterSpecification / ConditionScientific Rationale
CAS Number 1232433-25-8Unique identifier for tracking and SDS retrieval[1].
Molecular Formula C7H9BrN2ODetermines molecular weight (217.06 g/mol ) and stoichiometry.
Storage Temperature 2°C to 8°C (Long-term: -20°C)Minimizes thermal kinetic energy to suppress oxidative and hydrolytic degradation[2].
Atmosphere Inert (Argon or Nitrogen)Displaces atmospheric oxygen to prevent primary amine oxidation.
Light Exposure Protect from light (Amber vials)Prevents photolytic homolytic cleavage of the C-Br bond[2].

Part 2: Core Troubleshooting & FAQs

Q1: My batch of 3-Bromo-2-ethoxypyridin-4-amine has turned from an off-white powder to a dark brown/yellow color. Is it still usable? A: Discoloration is a classic, visible indicator of amine oxidation or photolytic degradation. The primary amine at the 4-position is highly susceptible to atmospheric oxygen, forming N-oxides or azo-dimers over time. Additionally, exposure to UV/visible light can induce homolytic cleavage of the C-Br bond, generating bromine radicals that further catalyze the degradation cascade. Actionable Solution: If significant discoloration is observed, the compound must be re-purified (e.g., via recrystallization or flash chromatography) before use in sensitive cross-coupling reactions (like Suzuki or Buchwald-Hartwig aminations). Unpurified degradation byproducts will rapidly poison palladium catalysts.

Q2: What is the exact causality behind the "Store at 2-8°C in the dark" recommendation? A: This recommendation is rooted in the thermodynamic and photochemical stability of halogenated alkoxypyridines. According to chemical handling standards for analogous compounds like 3-Bromo-2-methoxypyridin-4-amine[2], maintaining the compound at 2-8°C in a dry, dark environment significantly suppresses the activation energy required for both hydrolytic and oxidative pathways. The dark environment prevents the photo-excitation of the pyridine π -system, which would otherwise weaken the carbon-halogen bond and lead to premature cleavage.

Q3: How should I handle the compound during active benchwork to avoid degradation? A: The most critical error researchers make is opening a cold vial directly on the bench. The temperature differential causes atmospheric moisture to immediately condense on the cold powder, accelerating hydrolysis of the ethoxy group and causing clumping. Actionable Solution: Always equilibrate the sealed vial to room temperature in a desiccator before opening. Work rapidly under a fume hood, and if the compound is to be used in a moisture-sensitive reaction, handle it exclusively inside a glovebox.

Part 3: Mechanistic Workflows & Visualizations

Understanding the physical flow of your materials and their degradation pathways is critical for preventing experimental failure.

StorageWorkflow A Bulk 3-Bromo-2-ethoxypyridin-4-amine (CAS: 1232433-25-8) B Equilibrate to Room Temp (Inside Desiccator) A->B Prevent condensation C Weigh & Aliquot (Use Amber Vials) B->C Minimize freeze-thaw D Purge with Inert Gas (Argon or Nitrogen) C->D Displace O2/Moisture E Seal Tightly (PTFE-Lined Caps) D->E Maintain atmosphere F Store at 2-8°C or -20°C (Dark, Dry Environment) E->F Long-term stability

Optimal aliquoting and long-term storage workflow for 3-Bromo-2-ethoxypyridin-4-amine.

Degradation Root 3-Bromo-2-ethoxypyridin-4-amine Light UV/Visible Light Root->Light Exposure O2 Oxygen / Moisture Root->O2 Exposure Acid Strong Acids Root->Acid Exposure Deg1 Photolytic C-Br Cleavage (Radical Formation) Light->Deg1 Photolysis Deg2 Amine Oxidation (N-Oxides / Azo compounds) O2->Deg2 Oxidation Deg3 Ether Cleavage / Salt Formation Acid->Deg3 Hydrolysis

Primary degradation pathways of 3-Bromo-2-ethoxypyridin-4-amine under improper handling.

Part 4: Step-by-Step Experimental Protocols

Protocol 1: Inert Atmosphere Storage Preparation (Self-Validating System)

Objective: Prepare bulk 3-Bromo-2-ethoxypyridin-4-amine for long-term storage without introducing degradation vectors.

  • Thermal Equilibration: Remove the bulk container from the 2-8°C refrigerator. Crucial Step: Place the unopened container in a desiccator for 30-60 minutes to reach room temperature.

    • Self-Validation: Inspect the exterior of the vial. If there is zero condensation on the glass, it is safe to open.

  • Aliquoting: Inside a fume hood or glovebox, transfer single-use quantities (e.g., 100 mg to 500 mg) into pre-dried, amber glass vials.

    • Rationale: Amber glass blocks UV/visible light, preventing C-Br cleavage. Creating single-use aliquots prevents repeated freeze-thaw cycles that degrade the bulk supply.

  • Atmospheric Purging: Insert a gentle stream of Argon gas into the vial for 10-15 seconds.

    • Rationale: Argon is heavier than air and highly effective at displacing atmospheric oxygen and moisture.

  • Sealing: Immediately cap the vial with a PTFE-lined screw cap. Wrap the seal tightly with Parafilm to create a secondary moisture barrier.

  • Storage: Transfer the aliquots to a dark, temperature-controlled environment (2-8°C for use within 1-3 months, -20°C for storage >1 year).

Protocol 2: Reconstitution for Palladium-Catalyzed Cross-Coupling

Objective: Dissolve the compound for catalytic reactions while maintaining the integrity of both the substrate and the catalyst.

  • Preparation: Bring a single-use aliquot to room temperature in a desiccator (validate via the condensation check mentioned in Protocol 1).

  • Solvent Selection: Use strictly anhydrous, degassed solvents (e.g., DMF, Toluene, or 1,4-Dioxane).

    • Rationale: Dissolved oxygen in standard solvents will rapidly oxidize the amine in the liquid phase and poison the Pd catalyst during the reaction.

  • Dissolution: Add the solvent via a syringe through a septum if possible. If a septum is unavailable, open the vial briefly under a continuous stream of Argon.

  • Usage: Use the reconstituted solution immediately. Do not store the compound in solution for extended periods, as the thermodynamic rate of degradation is exponentially higher in the liquid phase than in the solid state.

References

Sources

Reference Data & Comparative Studies

Validation

3-Bromo-2-ethoxypyridin-4-amine vs. 3-Bromo-2-methoxypyridin-4-amine: A Comparative Reactivity Guide

As pharmaceutical pipelines increasingly rely on complex, heavily functionalized heterocyclic scaffolds, the selection of specific building blocks can dictate the success or failure of a synthetic route. The 2-alkoxy-3-b...

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Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly rely on complex, heavily functionalized heterocyclic scaffolds, the selection of specific building blocks can dictate the success or failure of a synthetic route. The 2-alkoxy-3-bromo-4-aminopyridine motif is a highly versatile precursor for drug discovery. However, a seemingly minor structural variation—switching from a methoxy to an ethoxy group at the C2 position—fundamentally alters the molecule's reactivity profile, physicochemical properties, and the catalytic conditions required for downstream functionalization.

This guide provides an in-depth, objective comparison of 3-Bromo-2-methoxypyridin-4-amine and 3-Bromo-2-ethoxypyridin-4-amine , focusing on their performance in palladium-catalyzed cross-coupling reactions and providing self-validating experimental protocols to ensure synthetic success.

Physicochemical & Structural Profiling

While both compounds share the same core electronics—featuring strong resonance electron donation (+M) from both the 2-alkoxy and 4-amino groups—their steric profiles and lipophilicity differ significantly.

Property3-Bromo-2-methoxypyridin-4-amine[1]3-Bromo-2-ethoxypyridin-4-amine[2]Impact on Synthesis
CAS Number 215364-86-61232433-25-8-
Molecular Weight 203.04 g/mol 217.06 g/mol Mass tracking in LC-MS
Formula C₆H₇BrN₂OC₇H₉BrN₂O-
Steric Profile (C2) Low (A-value ~0.6)Moderate/High (A-value ~0.9)Dictates Pd-ligand selection
Lipophilicity (LogP) LowerHigherAffects solubility and chromatography
C3 Reactivity Standard Oxidative AdditionHindered (Steric Shielding)Requires tailored catalytic systems

Mechanistic Causality: The "Steric Shielding" Effect

The primary divergence in reactivity between these two building blocks occurs at the C3-bromo position during transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

To maximize p−π conjugation with the pyridine ring, the oxygen atom of the 2-alkoxy group adopts an sp2 -like geometry, forcing the alkyl chain to reside largely in the plane of the aromatic ring.

  • In the methoxy derivative , the single methyl carbon causes minimal steric interference with the adjacent C3-bromo group.

  • In the ethoxy derivative , the additional terminal methyl group creates a severe spatial conflict. To minimize ground-state steric clash with the C3-bromo substituent, the ethyl chain must rotate. This rotation projects the alkyl bulk directly into the trajectory required for the incoming palladium catalyst, creating a phenomenon known as steric shielding [3].

Steric shielding significantly increases the activation barrier for the oxidative addition of the Pd(0) center into the C-Br bond[3]. High-throughput experimentation (HTE) data on complex drug-like molecules confirms that such sterically congested environments lead to catalyst stalling, protodeboronation of the coupling partner, and low yields when standard ligands (like dppf or PPh₃) are used[4]. To overcome this, bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) are required to form highly active, mono-ligated Pd(0)L species capable of penetrating the steric shield[5].

G cluster_0 cluster_1 Start Active Pd(0) Catalyst M_Sub 2-Methoxy Substrate (Minimal Steric Shielding) Start->M_Sub E_Sub 2-Ethoxy Substrate (High Steric Shielding) Start->E_Sub M_OA Fast Oxidative Addition (Lower Activation Barrier) M_Sub->M_OA M_Prod High Yield with Standard Ligands (e.g., dppf, PPh3) M_OA->M_Prod E_OA Slow Oxidative Addition (Higher Activation Barrier) E_Sub->E_OA E_Prod Requires Bulky Dialkylbiaryl Ligands (e.g., XPhos, SPhos) E_OA->E_Prod

Fig 1. Steric shielding effects on Pd(0) oxidative addition and ligand selection.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. They include specific in-process controls (IPCs) and mechanistic rationales for the chosen conditions.

Protocol A: Suzuki-Miyaura Coupling of 3-Bromo-2-methoxypyridin-4-amine

Because the methoxy group presents minimal steric hindrance, standard bidentate ligands and moderate temperatures are sufficient.

Reagents:

  • 3-Bromo-2-methoxypyridin-4-amine (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.2 equiv, 1.2 mmol)

  • Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 equiv, 5 mol%)

  • K2​CO3​ (2.5 equiv, 2.5 mmol)

  • Solvent: 1,4-Dioxane / H2​O (4:1 v/v, 0.2 M)

Step-by-Step Workflow:

  • Preparation: Charge a reaction vial with the aminopyridine, arylboronic acid, and K2​CO3​ . Add the solvent mixture.

  • Degassing (Critical Step): Sparge the mixture with dry N2​ or Argon for 15 minutes. Rationale: Oxygen must be removed to prevent the irreversible oxidation of the Pd(0) active species.

  • Catalyst Addition: Add Pd(dppf)Cl2​⋅CH2​Cl2​ . The solution will typically turn a deep red/orange.

  • Heating: Seal the vial and heat to 90 °C for 4–6 hours.

  • IPC Validation: Monitor by LC-MS. Look for the disappearance of the starting material isotope pattern at m/z 203.0/205.0 [M+H]+ and the appearance of the product mass.

  • Workup: Cool to room temperature. Adjust the aqueous layer to pH 8–9 using saturated NaHCO3​ . Rationale: The product is an aminopyridine. At pH < 7, it may protonate and remain in the aqueous phase. pH 8–9 ensures it exists as the free base for efficient extraction into EtOAc.

Protocol B: Suzuki-Miyaura Coupling of 3-Bromo-2-ethoxypyridin-4-amine

Due to the steric shielding of the ethoxy group, a highly active, bulky catalyst system is mandatory to force oxidative addition and prevent competitive protodeboronation of the boronic acid over extended reaction times.

Reagents:

  • 3-Bromo-2-ethoxypyridin-4-amine (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.5 equiv, 1.5 mmol) — Increased to compensate for potential protodeboronation during the slower oxidative addition phase.

  • Pd2​(dba)3​ (0.02 equiv, 2 mol% Pd dimer = 4 mol% Pd)

  • XPhos (0.08 equiv, 8 mol%) — Generates the critical mono-ligated Pd(0)L active species.

  • K3​PO4​ (3.0 equiv, 3.0 mmol) — A stronger base accelerates the transmetalation step, which can also be sterically hindered.

  • Solvent: Toluene / H2​O (10:1 v/v, 0.2 M)

Step-by-Step Workflow:

  • Pre-activation: In a separate, N2​ -flushed vial, combine Pd2​(dba)3​ and XPhos in 1 mL of degassed Toluene. Stir at 40 °C for 15 minutes until the dark purple solution turns dark red/brown, indicating the formation of the active Pd(0) -XPhos complex.

  • Reaction Assembly: To the main reaction vessel, add the ethoxypyridine substrate, boronic acid, and K3​PO4​ . Add the remaining Toluene/ H2​O mixture and sparge with N2​ for 15 minutes.

  • Initiation: Transfer the pre-activated catalyst solution to the main vessel.

  • Heating: Heat to 100 °C for 12–16 hours.

  • IPC Validation: Monitor by LC-MS for the depletion of m/z 217.0/219.0 [M+H]+ . If the reaction stalls at ~50% conversion (indicated by the precipitation of Pd black), spike with an additional 2 mol% of pre-activated catalyst.

  • Workup: Follow the pH 8–9 extraction protocol described in Protocol A.

Conclusion & Selection Guide

When designing a synthetic route, the choice between the methoxy and ethoxy derivatives should be dictated by the downstream functionalization requirements:

  • Choose 3-Bromo-2-methoxypyridin-4-amine when rapid, high-yielding cross-coupling at the C3 position is the immediate next step. Its lower steric profile allows for the use of cheaper, standard catalyst systems (e.g., Pd(PPh3​)4​ , Pd(dppf)Cl2​ ) and shorter reaction times.

  • Choose 3-Bromo-2-ethoxypyridin-4-amine when increased lipophilicity is required for the final drug candidate, or when the C4-amine needs to be selectively alkylated/acylated prior to C3 cross-coupling. The ethoxy group's steric bulk can actually be leveraged to protect the C3 position from premature reactivity in complex, multi-step sequences, provided you are prepared to deploy advanced Buchwald-type ligands (XPhos, RuPhos) when C3 activation is eventually required.

References

  • BLD Pharm, "3-Bromo-2-methoxypyridin-4-amine Product Information", bldpharm.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOf4IB1Ymlwihj5L-NF-esXKLugZipK5j-KXnnnvQX88Qv_7gVun-SLfLWbO19j0wzExl3tLIqhvKAHALO9BtYDTzV6Y0q-KObXqg6p7bemeAH9KDOAp7_pTYZU4-u-aN5C5ruM2cc-wHBwtNS]
  • BLD Pharm, "3-Bromo-2-ethoxypyridin-4-amine Product Information", bldpharm.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbxcbEMw7bQ571_2qTGllzKVQPmhTqMoSCH3XXLUHsQt-2eseYxuNJoHIYEFt7t_4FkC3rcu8HB8IMMXTL8sQJy7F0_6BSL0epstY28im754ma9QhQybsqjFqL2OZAZFO_8gN6QXLHcuLS4OnDgQ==]
  • ResearchGate, "C−X Bond Activation by Palladium: Steric Shielding versus Steric Attraction". URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3rmLEhDe7T-8XEiAFnbdDHEv90jkagxABpboEGKy8_rGox7GI1TftNMAlP4mdgC_w9_ZusJdM7pbpvh14YqguHVtKVxiMZTJQcFBxXzDw9JAHA51_x_pBDEJi1Tc-CAPt1GPhIAQpiL22yNvk4dX6SdXX_yxog6IMPXV7UbPJcjGYs1Q9FF1yFSvDuSQBSPNnsTAMhJEWkjJCCNVvV_i2w_UMBWFactvzcjctKekg2ysgapcIBy_7]
  • ChemRxiv, "Which Reaction Conditions Work on Drug-Like Molecules? Lessons from 66,000 High-Throughput Experiments". URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHk6tOl3SgCIBi1PGP5crRLUbLtykznPAz711JXHKJxSPJeeXQ60oTfM1vREyfKX6qTAUe9gYoLPjsDBwPVz2tAInLV3U8ij-rqA976e-FfA9Q_4T8Sy2UzKg1yyTiZFkjKBFlGi7Qcmod6r-MWg8zNx7gSWA==]
  • Benchchem, "Cross-Coupling Reactions Guide". URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3fPpVlEHValOJc_GEec3jMV4RAQsmvzc9q6HWxdDBuYkeD4EpElQ0db8gRI6nvIDms0ntrSf8iRfT7jCTVloV6Y63-dY53_yip4u4CcF0G9enWwoq-ACHEzMH2uUoqoav74HLYpZn6olGRfrg4dnOBaSLQg_w0b0PWjduI28fNvOX_4HcJu3--cygmjdDq9GrGecPt9aoImQozvpCPOYc26zqW2amWkSZY1r05DdOkYFQjH7SLbt-7f1DLqQQDEJKwPdklbDMuRAkm3H8fDGkKLWZF8iWByQQT6_BeaFmOEC2yw0Myug=]

Sources

Comparative

Comparative HPLC Method Validation for 3-Bromo-2-ethoxypyridin-4-amine Purity

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Objective: To objectively compare a standard generic HPLC method against an optimized, target-specific method for the purity determination...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Objective: To objectively compare a standard generic HPLC method against an optimized, target-specific method for the purity determination of 3-Bromo-2-ethoxypyridin-4-amine, supported by experimental validation data compliant with ICH Q2(R2) guidelines.

Introduction & The Chromatographic Challenge

In pharmaceutical development, 3-Bromo-2-ethoxypyridin-4-amine (CAS: 1232433-25-8) serves as a highly functionalized building block for advanced active pharmaceutical ingredients (APIs)[1]. However, its structural features present a distinct analytical challenge. The molecule contains a basic primary amine and a pyridine nitrogen, alongside an electron-withdrawing bromine atom and a sterically bulky ethoxy group.

The Causality of Peak Distortion: At a neutral or unbuffered pH, the basic nitrogens (pKa ~6.0–7.0) are partially ionized, leading to severe peak tailing and split peaks due to secondary ion-exchange interactions with unendcapped surface silanols on standard silica-based columns. Furthermore, standard C18 columns rely purely on hydrophobic interactions, which often fail to provide adequate retention or selectivity for polar, electron-deficient bromopyridine rings.

To solve this, we developed an optimized method utilizing a Phenyl-Hexyl stationary phase combined with strict pH control, and compared its performance against a conventional generic C18 method.

Experimental Protocol: The Self-Validating System

To ensure absolute trustworthiness, the optimized protocol is designed as a self-validating system . Before any sample analysis, the method demands a System Suitability Test (SST) to confirm that the chromatographic environment is stable and fit for purpose.

Step-by-Step Optimized Methodology
  • Stationary Phase: Phenomenex Luna® Phenyl-Hexyl (150 x 4.6 mm, 3 µm). Causality: The phenyl ring provides π−π electron interactions with the bromopyridine ring, dramatically enhancing selectivity over standard alkyl (C18) chains.

  • Mobile Phase A (Aqueous): 20 mM Potassium Phosphate Buffer. Adjusted to pH 3.0 using orthophosphoric acid. Causality: A pH of 3.0 ensures both the primary amine and pyridine nitrogen are fully protonated, masking silanol interactions and sharpening the peak.

  • Mobile Phase B (Organic): 100% Acetonitrile (HPLC Grade).

  • Gradient Program:

    • 0.0 – 2.0 min: 10% B

    • 2.0 – 10.0 min: 10% 60% B

    • 10.0 – 12.0 min: 60% B

    • 12.0 – 12.1 min: 60% 10% B

    • 12.1 – 15.0 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm (Optimal absorbance for the conjugated bromopyridine system).

  • Sample Preparation: 0.5 mg/mL dissolved in a 50:50 (v/v) Water:Acetonitrile diluent.

The Self-Validating System Suitability Test (SST)

Inject the standard solution (0.5 mg/mL) five times consecutively. The run is only validated and permitted to proceed if:

  • Retention Time ( tR​ ) %RSD is 1.0%.

  • Peak Area %RSD is 2.0%.

  • Tailing Factor ( Tf​ ) is 1.5.

  • Theoretical Plates ( N ) are 5,000.

Comparative Performance Analysis

We evaluated the optimized Phenyl-Hexyl method against a standard laboratory generic method (C18 column, 0.1% Formic Acid in Water/Acetonitrile gradient). The data clearly demonstrates the superiority of the targeted approach.

Table 1: Chromatographic Performance Comparison
Performance MetricGeneric C18 MethodOptimized Phenyl-Hexyl MethodICH Q2(R2) Acceptance Criteria
Peak Symmetry (Tailing Factor) 1.85 (Fails)1.08 1.5
Theoretical Plates (N) 4,200 (Fails)14,500 5,000
Retention Time ( tR​ ) 3.1 min7.2 min Stable, k′≥2.0
Resolution ( Rs​ ) from Impurity A 1.1 (Co-elution)3.8 1.5

Insight: The generic method fails because 0.1% Formic Acid (pH ~2.7) lacks the buffering capacity of 20 mM phosphate, leading to localized pH shifts within the column and subsequent peak tailing.

ICH Q2(R2) Method Validation Framework

Following the2 guidelines[2], the optimized method was subjected to rigorous validation to prove it is fit for its intended purpose in commercial release and stability testing.

Specificity & Forced Degradation

A stability-indicating method must unequivocally assess the analyte in the presence of impurities and degradants[2]. 3-Bromo-2-ethoxypyridin-4-amine was subjected to stress conditions:

  • Acidic (1N HCl, 60°C, 24h): 5% degradation.

  • Basic (1N NaOH, 60°C, 24h): 12% degradation (Ethoxy hydrolysis).

  • Oxidative (3% H2​O2​ , RT, 2h): 18% degradation (N-oxide formation).

Result: Peak purity analysis via Photodiode Array (PDA) confirmed that the 3-Bromo-2-ethoxypyridin-4-amine peak was spectrally pure (Purity Angle < Purity Threshold) across all stress conditions. The critical N-oxide degradant was resolved with an Rs​ of 4.1.

Linearity, Accuracy, and Precision

The reportable range was validated by assessing results through an appropriate linear calibration model from the Limit of Quantitation (LOQ) to 120% of the working concentration[2].

Table 2: Formal Validation Results (Optimized Method)
Validation ParameterExperimental ResultICH Q2(R2) Target Criteria
Linearity Range 0.05 µg/mL (LOQ) to 600 µg/mLN/A
Correlation Coefficient ( R2 ) 0.9999 0.999
Accuracy (Spike Recovery) 99.2% – 100.6%98.0% – 102.0%
Repeatability (% RSD, n=6) 0.38% 1.0%
Intermediate Precision (% RSD) 0.55% (Different analyst/day) 2.0%
Robustness via Quality by Design (QbD)

Aligning with modern lifecycle management[3], a Design of Experiments (DoE) approach was utilized to test method robustness. Deliberate variations in pH ( ± 0.2), flow rate ( ± 0.1 mL/min), and column temperature ( ± 2°C) were applied. The method proved highly robust; the tailing factor never exceeded 1.15, and resolution from the closest impurity remained >3.0 .

Visualizing the Validation Workflow

Below is the logical workflow mapping the progression from method selection through to final ICH compliance.

ValidationWorkflow Start Method Selection (C18 vs Phenyl-Hexyl) Spec Specificity & Selectivity (Forced Degradation) Start->Spec Optimize pH & Column Lin Linearity & Range (LOQ to 120%) Spec->Lin Peak Purity Confirmed Acc Accuracy & Recovery (Spike Studies) Lin->Acc Prec Precision (Repeatability) Acc->Prec Rob Robustness (QbD / DoE) Prec->Rob Valid Validated Method ICH Q2(R2) Compliant Rob->Valid Final Approval

Caption: ICH Q2(R2) guided HPLC validation workflow for 3-Bromo-2-ethoxypyridin-4-amine.

Conclusion

When analyzing complex, multi-functional basic compounds like 3-Bromo-2-ethoxypyridin-4-amine, generic C18 methods often fall short of regulatory standards due to poor peak symmetry and inadequate resolution. By understanding the chemical causality—specifically the need for π−π interactions and strict buffering to mask silanol activity—we successfully developed and validated a Phenyl-Hexyl based method. This optimized protocol easily surpasses ICH Q2(R2) criteria, providing a trustworthy, stability-indicating assay for pharmaceutical quality control.

References

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH Harmonised Guideline, November 2023.2

  • European Medicines Agency (EMA). "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5." EMA Guidelines, December 2023. 3

  • BLD Pharm. "1232433-25-8 | 3-Bromo-2-ethoxypyridin-4-amine Product Information." Chemical Catalog, Accessed March 2026. 1

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Bromo-2-ethoxypyridin-4-amine

This guide presents a predictive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 3-Bromo-2-ethoxypyridin-4-amine. In the absence of direct experimental spectra in public databases, thi...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide presents a predictive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 3-Bromo-2-ethoxypyridin-4-amine. In the absence of direct experimental spectra in public databases, this document establishes a probable fragmentation scheme by comparing the subject molecule to well-understood fragmentation patterns of its constituent chemical moieties: brominated aromatics, ethoxyarenes, and aminopyridines. This approach provides researchers and drug development professionals with a robust framework for identifying this compound and its analogs in complex matrices.

Part 1: Foundational Principles and the Molecular Ion

The initial step in EI mass spectrometry is the formation of a molecular ion (M⁺•) by removing an electron from the molecule.[1] For 3-Bromo-2-ethoxypyridin-4-amine (C₇H₉BrN₂O), the calculated molecular weight is approximately 216.0 g/mol (using ⁷⁹Br) and 218.0 g/mol (using ⁸¹Br).

The Critical Role of the Bromine Isotope Pattern: A diagnostically crucial feature of any bromine-containing compound is its isotopic signature.[2] Bromine possesses two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~50.7% and 49.3%, respectively).[2] This results in a characteristic M/M+2 isotopic pattern where the molecular ion peak (M⁺•) and a peak two mass units higher (M+2⁺•) appear with an intensity ratio of approximately 1:1.[3] The observation of this doublet is the primary and most reliable indicator for the presence of a single bromine atom in the molecule or any of its fragments.

Part 2: Predicted Primary Fragmentation Pathways

The energetically unstable molecular ion undergoes fragmentation, breaking into smaller charged ions and neutral radicals.[1] The fragmentation pathways are directed by the functional groups on the pyridine ring, primarily the ethoxy and bromo substituents.

Pathway A: Fragmentation of the Ethoxy Group

The 2-ethoxy group is expected to be a primary site of initial fragmentation through two main competing mechanisms common to aryl ethers.[4]

  • Loss of Ethene (C₂H₄): This is often the most favorable pathway for ethers with at least a two-carbon chain. It proceeds via a six-membered ring transition state, a process analogous to the McLafferty rearrangement, resulting in the loss of a neutral ethene molecule (28 Da).[5][6] This would produce a prominent ion at m/z 188/190 , corresponding to the radical cation of 3-bromo-2-hydroxypyridin-4-amine.

  • Alpha-Cleavage (α-cleavage): This pathway involves the homolytic cleavage of the C-C bond adjacent to the oxygen atom, leading to the loss of a methyl radical (•CH₃, 15 Da).[7] This fragmentation would result in a resonance-stabilized oxonium ion at m/z 201/203 . While possible, this pathway is often less dominant than the loss of a neutral alkene in ethoxyarenes.[4]

Pathway B: Loss of the Bromo Group

Cleavage of the C-Br bond is a characteristic fragmentation for bromo-aromatic compounds.[8] This involves the homolytic cleavage of the bond to release a bromine radical (•Br, 79 or 81 Da). This pathway would generate a fragment ion at m/z 137 . Due to the strength of the aryl C-Br bond, this fragment may be less abundant than those arising from the more labile ethoxy group.

Pathway C: Pyridine Ring Cleavage

The stable aromatic ring of pyridine derivatives typically fragments after the initial loss of substituents.[9] A common fragmentation pathway for the pyridine ring itself involves the loss of a neutral molecule of hydrogen cyanide (HCN, 27 Da).[10] This secondary fragmentation could occur from the primary fragment ions. For example, the [M - C₂H₄]⁺• ion (m/z 188/190) could subsequently lose HCN to yield a fragment at m/z 161/163 .

Part 3: Comparative Analysis with Structurally Related Compounds

To substantiate these predictions, the expected fragmentation of 3-Bromo-2-ethoxypyridin-4-amine is compared with the known fragmentation patterns of simpler, analogous molecules. This comparative approach is a cornerstone of mass spectral interpretation.[9]

Compound ClassKey Fragmentation PathwayDiagnostic Fragment(s)Relevance to Target Molecule
2-Ethoxypyridine Dominant loss of neutral ethene (C₂H₄) via rearrangement.[4][M - 28]⁺•Supports the prediction of a major [M - 28]⁺• fragment at m/z 188/190.
3-Bromopyridine Loss of bromine radical (•Br).[2] Subsequent loss of HCN from the pyridine ring.[10][M - 79/81]⁺, [M - Br - HCN]⁺Confirms the plausibility of the [M - Br]⁺ fragment at m/z 137 and subsequent ring cleavage.
Aminopyridines Generally stable molecular ions. Ring cleavage with loss of HCN is a primary pathway.[9][10]M⁺•, [M - HCN]⁺•Suggests the pyridine ring core will remain intact during initial fragmentation and supports secondary HCN loss.
Aliphatic Amines α-cleavage adjacent to the nitrogen atom is the dominant fragmentation mode.[11]Varies with structureThis pathway is less likely for an aromatic amine where the C-N bond is stronger.

Part 4: Visualizing the Fragmentation

Predicted Fragmentation Scheme

The logical flow from the molecular ion to its primary and secondary fragments can be visualized to aid in spectral interpretation.

G M Molecular Ion (M⁺•) m/z 216/218 F1 [M - C₂H₄]⁺• m/z 188/190 (Loss of Ethene) M->F1 - C₂H₄ F2 [M - CH₃]⁺ m/z 201/203 (α-cleavage) M->F2 - •CH₃ F3 [M - Br]⁺ m/z 137 M->F3 - •Br F4 [M - C₂H₄ - HCN]⁺• m/z 161/163 F1->F4 - HCN

Caption: Predicted EI-MS fragmentation of 3-Bromo-2-ethoxypyridin-4-amine.

Part 5: Standardized Experimental Protocol

To ensure reproducibility and accuracy, a standardized protocol for acquiring EI mass spectra is essential. The following outlines a typical Gas Chromatography-Mass Spectrometry (GC-MS) methodology suitable for this type of compound.

  • Sample Preparation:

    • Dissolve ~1 mg of purified 3-Bromo-2-ethoxypyridin-4-amine in 1 mL of a volatile, high-purity solvent (e.g., ethyl acetate or dichloromethane).

  • Gas Chromatography (GC) Conditions:

    • System: Agilent 8890 GC or equivalent.

    • Injector: Split/splitless, operated in split mode (e.g., 20:1) at 250°C.

    • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program: Initial temperature of 80°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.

  • Mass Spectrometry (MS) Conditions:

    • System: Agilent 5977B MSD or equivalent quadrupole mass spectrometer.[9]

    • Interface Temperature: 280°C.

    • Ionization Mode: Electron Ionization (EI).[9]

    • Electron Energy: 70 eV.[9] This standard energy provides reproducible fragmentation patterns for library matching.

    • Ion Source Temperature: 230°C.[2]

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 40-350 to ensure capture of the molecular ion and all significant fragments.

Workflow Diagram

G cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Injector Injector Column Column Injector->Column Separation IonSource Ionization (EI, 70 eV) Column->IonSource Transfer Line MassAnalyzer Mass Analysis (Quadrupole) IonSource->MassAnalyzer Detector Detection MassAnalyzer->Detector DataSystem Data System (Spectrum Generation) Detector->DataSystem Signal

Caption: General workflow for GC-EI-MS analysis.

Conclusion

The electron ionization mass spectrum of 3-Bromo-2-ethoxypyridin-4-amine is predicted to be dominated by several key fragmentation events. The most definitive feature for initial identification is the 1:1 isotopic doublet for the molecular ion at m/z 216/218 . The base peak is likely to be the m/z 188/190 ion, resulting from the characteristic loss of a neutral ethene molecule from the ethoxy group. Other significant fragments are expected at m/z 201/203 (loss of •CH₃), m/z 137 (loss of •Br), and secondary fragments such as m/z 161/163 (loss of C₂H₄ and HCN). This predictive guide, grounded in established fragmentation principles and comparative data, provides a reliable roadmap for the structural elucidation of this and related heterocyclic compounds.

References

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Wikipedia. (2023). Fragmentation (mass spectrometry). [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • Poutsma, J. C. (2024). Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution. Accounts of Chemical Research. [Link]

  • The Organic Chemistry Tutor. (2025). The McLafferty Rearrangement in Mass Spectrometry. YouTube. [Link]

  • Kingston, D. G. I., Bursey, J. T., & Bursey, M. M. (1972). Fragmentation mechanisms in mass spectrometry. Journal of Chemical Education. [Link]

  • Rontani, J. F., et al. (2019). Electron ionization mass spectrometry fragmentation and multiple reaction monitoring quantification of autoxidation products of α-and β-amyrins in natural samples. ResearchGate. [Link]

  • Chemistry Steps. (2025). McLafferty Rearrangement. [Link]

  • Dr. Anil Kumar. (2023). Bromo pattern in Mass Spectrometry. YouTube. [Link]

  • Bouwman, J., et al. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. RSC Publishing. [Link]

  • Chemistry LibreTexts. (2020). 16.10: Fragmentation Patterns in Mass Spectra. [Link]

Sources

Comparative

Comparative Guide: Leaving Group Dynamics in 3-Substituted 2-Ethoxypyridin-4-amine Derivatives

Executive Summary & Scaffold Analysis The 2-ethoxypyridin-4-amine scaffold is a highly privileged pharmacophore frequently utilized in the design of kinase inhibitors and targeted therapeutics. For drug development profe...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Analysis

The 2-ethoxypyridin-4-amine scaffold is a highly privileged pharmacophore frequently utilized in the design of kinase inhibitors and targeted therapeutics. For drug development professionals exploring Structure-Activity Relationships (SAR), functionalizing the C3 position of this ring is a critical vector for molecular growth. However, the unique electronic environment of this heterocycle dictates strict rules for substitution. This guide objectively compares the leaving group abilities of C3 substituents (I, Br, Cl, OTf, F) to establish the optimal pathway for carbon-carbon bond formation.

Mechanistic Causality: Why Cross-Coupling Over SNAr?

Before comparing specific leaving groups, we must establish the mechanistic causality governing the C3 position.

In the 2-ethoxypyridin-4-amine system, both the ethoxy group at C2 and the amino group at C4 act as powerful π -donors (+M effect). Because the C3 position is ortho to both of these electron-donating groups, the local electron density is exceptionally high.

Nucleophilic Aromatic Substitution (SNAr) requires an electron-deficient ring to stabilize the anionic Meisenheimer intermediate. Because the C3 position is highly electron-rich, SNAr is kinetically and thermodynamically unfeasible , regardless of the leaving group used. Even fluorine, typically the premier leaving group for SNAr due to its electronegativity, fails to react under standard conditions.

Consequently, Transition-Metal Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) is the mandatory pathway for functionalization. In these reactions, the polarity requirements are inverted: the rate-determining step is the oxidative addition of the active Pd(0) species into the Carbon-Halogen (C–X) bond, a process heavily dictated by the Bond Dissociation Energy (BDE) 1.

G Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Rate-Limiting Step) C-X Cleavage Pd0->OxAdd Ar-X TransMet Transmetalation Ar-B(OH)2 + Base OxAdd->TransMet Pd(II) Intermediate RedElim Reductive Elimination Product Release TransMet->RedElim Diaryl-Pd(II) RedElim->Pd0 Cross-Coupled Product

Catalytic cycle of Pd-catalyzed cross-coupling highlighting the rate-limiting oxidative addition.

Comparative Leaving Group Dynamics

Because the electron-rich nature of the pyridine ring inherently slows down oxidative addition, selecting a leaving group with an appropriately low BDE is critical for achieving high turnover numbers (TON).

  • Iodide (-I): Offers the lowest BDE and highest reactivity. However, 3-iodo derivatives are prone to light-induced degradation, have poor atom economy, and are expensive to scale.

  • Chloride (-Cl): Highly cost-effective, but the high C–Cl BDE creates a massive kinetic barrier. Activating a 3-chloro derivative requires expensive, sterically hindered, electron-rich phosphine ligands (e.g., PCy3 or Buchwald dialkylbiaryl phosphines) to force the palladium center to undergo oxidative addition 2.

  • Bromide (-Br): Represents the optimal "Goldilocks" zone. The C–Br bond is stable enough for long-term storage but reactive enough to undergo oxidative addition with standard, reliable, and cost-effective catalysts like Pd(dppf)Cl₂.

Table 1: Comparative Leaving Group Ability at the C3 Position
Leaving Group (X)Approx. C-X BDE (kcal/mol)Relative Reactivity (Pd-Coupling)SNAr FeasibilityPracticality & Stability
-I (Iodo)~65.0Very HighUnfeasibleHigh cost, light-sensitive
-OTf (Triflate)~75.0HighUnfeasibleMoisture-sensitive, expensive
-Br (Bromo)~82.6HighUnfeasibleOptimal balance of cost/reactivity
-Cl (Chloro)~97.6Low (Requires specialized ligands)UnfeasibleLow cost, high kinetic barrier
-F (Fluoro)~115.0NegligibleVery LowPoor cross-coupling partner
Table 2: Optimized Suzuki-Miyaura Parameters by Leaving Group
SubstrateCatalyst SystemBaseSolvent SystemTemp (°C)Reaction Time
3-Iodo Pd(PPh3)₄ (5 mol%)Na₂CO₃ (aq)1,4-Dioxane80 °C2 - 4 hours
3-Bromo Pd(dppf)Cl₂ (5 mol%)K₂CO₃ (aq)1,4-Dioxane90 °C4 - 8 hours
3-Chloro Pd₂(dba)₃ / XPhosK₃PO₄ (aq)Toluene100 - 110 °C12 - 24 hours

Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling

Based on the comparative data, 3-Bromo-2-ethoxypyridin-4-amine is the superior starting material for library synthesis. The following protocol details its coupling with an arylboronic acid, engineered as a self-validating system to ensure experimental integrity.

Workflow Step1 1. Reagent Assembly Ar-Br + Ar'-B(OH)2 + Base + Pd Step2 2. Degassing Purge O2 (Check: No Pd Black) Step1->Step2 Step3 3. Reaction Heating 80-100°C (Check: LC-MS Conversion) Step2->Step3 Step4 4. Workup & Isolation Phase Separation & Chromatography Step3->Step4

Experimental workflow for Suzuki-Miyaura cross-coupling with self-validation checkpoints.

Step-by-Step Methodology

Step 1: Reagent Assembly & Stoichiometry

  • Action: In a standard Schlenk tube, combine 3-Bromo-2-ethoxypyridin-4-amine (1.0 equiv), the desired arylboronic acid (1.2 equiv), K₂CO₃ (2.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Causality: The bidentate dppf ligand enforces a cis-coordination geometry on the palladium center. This spatial arrangement accelerates the final reductive elimination step while preventing catalyst degradation. A slight stoichiometric excess of boronic acid compensates for competitive protodeboronation.

Step 2: Solvent Addition & Rigorous Degassing

  • Action: Add a 4:1 mixture of 1,4-Dioxane and H₂O. Perform three freeze-pump-thaw cycles or sparge vigorously with Argon for 15 minutes.

  • Self-Validation Checkpoint: Observe the color of the solution upon initial heating. A transition to a clear, deep red/orange indicates the successful formation of the active Pd(0) species. If the solution rapidly turns black and precipitates, oxygen was present, resulting in the formation of inactive "Palladium black."

Step 3: Thermal Activation & Kinetic Monitoring

  • Action: Heat the reaction mixture to 90 °C under an Argon atmosphere.

  • Self-Validation Checkpoint: Sample the reaction at 2 hours and 4 hours. Analyze via LC-MS. The disappearance of the distinctive bromine isotopic doublet (m/z [M+H]+ 217/219 in a 1:1 ratio) and the emergence of the product mass confirms that oxidative addition and transmetalation have successfully occurred.

Step 4: Quench & Phase Separation

  • Action: Cool the mixture to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with brine.

  • Self-Validation Checkpoint: A clean, rapid phase separation indicates that the aqueous base and boronic acid byproducts have partitioned correctly. Stubborn emulsions suggest incomplete consumption of the boronic acid or catalyst precipitation, requiring filtration through a Celite pad prior to separation.

References

  • Source: Journal of the American Chemical Society (ACS Publications)
  • Source: Angewandte Chemie International Edition (PubMed / NIH)

Sources

Validation

Spectroscopic Validation and Performance Comparison of 3-Bromo-2-ethoxypyridin-4-amine

Executive Summary In the development of ATP-competitive kinase inhibitors, the selection of bifunctional pyridine building blocks dictates both the synthetic trajectory and the pharmacokinetic profile of the final drug c...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of ATP-competitive kinase inhibitors, the selection of bifunctional pyridine building blocks dictates both the synthetic trajectory and the pharmacokinetic profile of the final drug candidate. 3-Bromo-2-ethoxypyridin-4-amine (CAS: 1232433-25-8) has emerged as a critical scaffold. However, its synthesis via electrophilic bromination of 2-ethoxypyridin-4-amine frequently yields a mixture of regioisomers.

This guide objectively compares the downstream performance of 3-bromo-2-ethoxypyridin-4-amine against its methoxy analog and its 5-bromo regioisomer. Furthermore, it establishes a self-validating spectroscopic protocol (NMR and LC-MS) to unequivocally confirm product identity and purity, ensuring scientific integrity before advancing to late-stage cross-coupling reactions [1].

Strategic Rationale & Alternative Comparison

To understand the causality behind selecting 3-bromo-2-ethoxypyridin-4-amine, we must evaluate it against common alternatives:

  • Target: 3-Bromo-2-ethoxypyridin-4-amine

  • Alternative 1 (Structural): 3-Bromo-2-methoxypyridin-4-amine [2]

  • Alternative 2 (Regioisomer): 5-Bromo-2-ethoxypyridin-4-amine

The Causality of the Ethoxy Group (vs. Methoxy)

The choice of an ethoxy group over a methoxy group is driven by lipophilicity and steric tuning. The additional methylene unit in the ethoxy group increases the partition coefficient (LogP), which is critical for optimizing the passive membrane permeability of the resulting kinase inhibitor. Furthermore, during downstream biaryl formation, the slightly larger steric bulk of the ethoxy group forces a specific dihedral twist angle between the pyridine and the newly coupled aryl ring, often improving binding affinity in deep hydrophobic kinase pockets.

The Causality of the 3-Bromo Position (vs. 5-Bromo)

The regioselectivity of bromination is dictated by the strong electron-donating C4-amino group, which activates both the C3 and C5 positions. Because C3 is flanked by the ethoxy group, it is highly sterically hindered compared to C5. While the 5-bromo regioisomer reacts faster in downstream Suzuki-Miyaura couplings due to lower steric hindrance, the 3-bromo isomer provides the exact geometric vector required for specific pharmacophore alignment.

Table 1: Comparative Downstream Performance Metrics
Metric3-Bromo-2-ethoxy (Target) [3]3-Bromo-2-methoxy (Alt 1) [4]5-Bromo-2-ethoxy (Alt 2)
Calculated LogP (cLogP) ~ 1.85~ 1.45~ 1.85
Steric Hindrance at C-Br High (Dual Ortho-Substituents)ModerateLow (Single Ortho-Substituent)
Standard Suzuki Yield *82% (Requires optimized ligands)85%91% (Fast oxidative addition)
Biaryl Twist Angle Highly restricted (Optimal)Moderately restrictedUnrestricted (Sub-optimal)

*Yields based on standardized coupling with phenylboronic acid, Pd(dppf)Cl2, K2CO3, 1,4-Dioxane/H2O, 90°C [5].

Spectroscopic Validation Protocols (The Self-Validating System)

Because electrophilic bromination yields both the 3-bromo and 5-bromo isomers, relying solely on LC-MS is insufficient (both yield an identical [M+H]+ of 217.0/219.0). We must employ a self-validating NMR protocol based on spin-spin coupling logic.

The NMR Decision Logic

The 1 H NMR spectrum of the aromatic region provides undeniable proof of regiochemistry:

  • If 3-Bromo: The protons at C5 and C6 are adjacent. According to the Karplus equation, they will exhibit ortho-coupling, appearing as two doublets with a coupling constant ( J ) of approximately 5.5 Hz.

  • If 5-Bromo: The protons at C3 and C6 are isolated from each other by the substituents. They will exhibit no measurable coupling, appearing as two singlets .

Table 2: Key Spectroscopic Markers
Analytical MethodMarker3-Bromo-2-ethoxypyridin-4-amine5-Bromo-2-ethoxypyridin-4-amine
LC-MS (ESI+) [M+H]+m/z 217.0 and 219.0 (1:1 ratio)m/z 217.0 and 219.0 (1:1 ratio)
1 H NMR (DMSO- d6​ ) H-6 Signal~ 7.75 ppm (Doublet , J≈5.5 Hz)~ 7.95 ppm (Singlet )
1 H NMR (DMSO- d6​ ) H-5 / H-3 Signal~ 6.35 ppm (H-5, Doublet , J≈5.5 Hz)~ 6.15 ppm (H-3, Singlet )
1 H NMR (DMSO- d6​ ) Ethoxy -CH 2​ -~ 4.25 ppm (Quartet, J≈7.0 Hz)~ 4.20 ppm (Quartet, J≈7.0 Hz)

Visualizations of Workflows

Synthesis SM 2-Ethoxypyridin-4-amine (Activated at C3 & C5) Reagent Bromination (NBS, DMF) SM->Reagent Iso3 3-Bromo Isomer (Target Product) Reagent->Iso3 Ortho to Ethoxy Sterically Hindered Iso5 5-Bromo Isomer (Regioisomer Byproduct) Reagent->Iso5 Para to Ethoxy Sterically Accessible

Fig 1. Regioselectivity workflow for the bromination of 2-ethoxypyridin-4-amine.

NMR_Logic Start Purified Bromination Product LC-MS: m/z 217.0 [M+H]+ NMR Acquire 1H NMR (DMSO-d6) Analyze Aromatic Region (6.0 - 8.0 ppm) Start->NMR Split1 Coupling Pattern? NMR->Split1 PathA Two Doublets (J ≈ 5.5 Hz) Adjacent H-5 & H-6 Split1->PathA Ortho Coupling PathB Two Singlets (J < 1.0 Hz) Isolated H-3 & H-6 Split1->PathB Para/No Coupling ResultA Confirmed: 3-Bromo-2-ethoxypyridin-4-amine PathA->ResultA ResultB Rejected: 5-Bromo-2-ethoxypyridin-4-amine PathB->ResultB

Fig 2. NMR-based decision tree for validating the 3-bromo regioisomer.

Detailed Experimental Methodologies

Protocol A: High-Resolution LC-MS Workflow

Purpose: To confirm the presence of the mono-brominated mass and the characteristic 1:1 isotopic ratio of Br / Br.

  • Sample Preparation: Dissolve 1 mg of the purified product in 1 mL of LC-MS grade Methanol. Dilute 10 μ L of this stock into 990 μ L of 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Chromatography: Inject 2 μ L onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 μ m). Run a gradient from 5% to 95% Acetonitrile (0.1% FA) over 3 minutes at a flow rate of 0.6 mL/min.

  • Mass Spectrometry: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Scan from m/z 100 to 600.

  • Data Analysis: Extract the chromatogram for m/z 217.0. Verify that the peak exhibits a co-eluting isotope at m/z 219.0 with approximately 98-100% relative abundance.

Protocol B: 1 H NMR Acquisition and Regioisomer Validation

Purpose: To execute the self-validating logic tree (Fig 2) and confirm the C3-bromo position.

  • Sample Preparation: Weigh 10–15 mg of the thoroughly dried product. Dissolve completely in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ). Transfer to a clean 5 mm NMR tube.

  • Acquisition: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the DMSO signal. Tune and match the probe. Acquire a standard 1D 1 H spectrum with a minimum of 16 scans and a relaxation delay (D1) of 2 seconds.

  • Processing: Apply a 0.3 Hz exponential line broadening window function. Fourier transform and phase the spectrum. Calibrate the residual DMSO solvent peak to 2.50 ppm.

  • Interpretation: Zoom into the 6.0–8.0 ppm region. Measure the coupling constants ( J ) of the aromatic signals. The presence of two doublets with J≈5.5 Hz definitively validates the 3-bromo-2-ethoxypyridin-4-amine structure.

References

  • Title: WO2012118850A1 - Serine/threonine kinase inhibitors Source: WIPO / Google Patents URL
  • Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds Source: Chemical Reviews URL: [Link]

Validation

GC-MS Comparative Analysis of 3-Bromo-2-ethoxypyridin-4-amine Synthesis Impurities: UltraPure vs. Standard Grade

As drug development pipelines increasingly rely on highly functionalized pyridine derivatives for kinase inhibitor synthesis, the analytical rigor applied to starting materials must evolve. 3-Bromo-2-ethoxypyridin-4-amin...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on highly functionalized pyridine derivatives for kinase inhibitor synthesis, the analytical rigor applied to starting materials must evolve. 3-Bromo-2-ethoxypyridin-4-amine (CAS: 1232433-25-8)[1] is a critical intermediate where trace impurities can severely poison downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).

This guide provides an objective, data-driven comparison between a premium-grade product ("UltraPure-3B2E") and a standard commercial alternative ("Standard-Grade 3B2E"). Furthermore, we detail the mechanistic reasoning behind our High-Resolution Gas Chromatography-Mass Spectrometry (GC-MS) methodology, designed specifically to overcome the analytical challenges inherent to halogenated pyridine derivatives.

The Analytical Challenge: Causality in Pyridine GC-MS Analysis

Analyzing basic anilines and pyridines via GC-MS presents a well-documented challenge: the basic nitrogen atom possesses a lone electron pair that interacts strongly with active silanol groups (Si-OH) present in standard glass inlet liners and fused-silica columns. Temperature-programmed desorption studies have demonstrated that pyridines bond to these strong acid centers, leading to severe peak tailing, loss of sensitivity, and thermal degradation at high temperatures[2].

To mitigate this, our methodology employs base-deactivated liners and low-bleed, highly inert stationary phases (5% diphenyl/95% dimethyl polysiloxane). Because heavily halogenated pyridines often yield weak molecular ions under standard 70 eV Electron Ionization (EI), we utilize High-Resolution Accurate Mass (HRAM) GC-MS (such as Orbitrap technology) combined with Atmospheric Pressure Chemical Ionization (APCI) to preserve the molecular ion for definitive structural elucidation of unknown impurities[3]. Furthermore, residual solvent impurities like unreacted pyridine are quantified using specialized headspace or direct-injection GC-MS parameters to ensure comprehensive profiling[4][5].

Comparative Impurity Profiling

The synthesis of 3-bromo-2-ethoxypyridin-4-amine typically involves the bromination of 2-ethoxypyridin-4-amine. Deviations in stoichiometric control or reaction temperature lead to predictable impurity classes:

  • Impurity A (Unreacted Starting Material): 2-Ethoxypyridin-4-amine.

  • Impurity B (Regioisomer): 5-Bromo-2-ethoxypyridin-4-amine. Forms when the brominating agent attacks the less sterically hindered but electronically similar 5-position.

  • Impurity C (Over-bromination): 3,5-Dibromo-2-ethoxypyridin-4-amine.

  • Impurity D (Residual Solvent): Pyridine or DMF.

Table 1: Quantitative Comparison of Impurities (GC-MS Area %)
Compound / ImpurityRetention Time (min)UltraPure-3B2EStandard-Grade 3B2ELimit of Detection (LOD)
3-Bromo-2-ethoxypyridin-4-amine 8.85>99.9% 96.5%N/A
2-Ethoxypyridin-4-amine (A)6.45ND (<0.01%)0.45%0.005%
5-Bromo-2-ethoxypyridin-4-amine (B)8.120.05%1.20%0.010%
3,5-Dibromo-2-ethoxypyridin-4-amine (C)10.35ND (<0.01%)0.85%0.008%
Residual Pyridine (D)3.20ND (<1 ppm)45 ppm0.5 ppm

Data demonstrates that the UltraPure-3B2E effectively eliminates the regioisomer and over-brominated species, which are notoriously difficult to separate via standard crystallization due to their similar solubility profiles.

Analytical Workflow Visualization

GCMS_Workflow cluster_0 Sample Preparation & Injection cluster_1 Separation & Detection cluster_2 Data Processing N1 Sample Dilution (1.0 mg/mL in MeOH) N2 Base-Deactivated Inlet Liner (250°C) N1->N2 N3 Capillary GC Separation (5% Phenyl-arylene) N2->N3 N4 High-Resolution MS (EI / APCI) N3->N4 N5 Spectral Deconvolution & Impurity Profiling N4->N5

GC-MS workflow for impurity profiling of 3-Bromo-2-ethoxypyridin-4-amine.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . The inclusion of a System Suitability Test (SST) guarantees that the flow path is sufficiently inert before any sample data is acquired.

Phase 1: System Suitability Test (SST) & Validation

Causality: Before analyzing unknown basic impurities, we must prove the system does not adsorb them.

  • Prepare SST Mix: 10 µg/mL of Pyridine and 10 µg/mL of 3-Bromoaniline in Methanol.

  • Inject SST: Run under standard GC conditions.

  • Validation Criteria: Calculate the USP tailing factor ( Tf​ ) for the 3-Bromoaniline peak.

    • Pass: Tf​≤1.5 . The system is inert. Proceed to sample analysis.

    • Fail: Tf​>1.5 . Active silanol sites are present. Replace the base-deactivated liner and trim 10 cm from the front of the GC column.

Phase 2: Sample Preparation
  • Accurately weigh 10.0 mg of the 3-Bromo-2-ethoxypyridin-4-amine sample.

  • Dissolve in 10.0 mL of LC-MS grade Methanol to yield a 1.0 mg/mL working solution.

    • Causality: Methanol is chosen for its high volatility and ability to fully solubilize both the polar amine and the lipophilic halogenated ring without causing derivatization artifacts.

Phase 3: GC-MS Operational Parameters
  • Inlet Temperature: 250°C. (Ensures complete volatilization without thermal degradation of the brominated species).

  • Carrier Gas: Helium (99.999%), constant flow at 1.0 mL/min.

  • Injection Volume: 1.0 µL, Split ratio 10:1. (Prevents overloading the capillary column while maintaining sufficient sensitivity for trace impurities).

  • Column: TraceGOLD TG-5MS (or equivalent 5% phenyl-arylene), 30 m × 0.25 mm I.D. × 0.25 µm film thickness.

  • Oven Program:

    • Initial: 50°C, hold for 2 min. (Focuses the solvent and highly volatile residual impurities like pyridine at the head of the column).

    • Ramp 1: 20°C/min to 200°C.

    • Ramp 2: 10°C/min to 300°C, hold for 5 min.

  • MS Transfer Line: 280°C.

  • Ion Source: EI at 70 eV (Primary) / APCI (Secondary for exact mass confirmation of molecular ions). Scan range: 50–400 m/z.

Phase 4: Data Deconvolution

Utilize automated peak detection and spectral deconvolution software to extract pure mass spectra from co-eluting background noise. Identify impurities by matching fragmentation patterns against the NIST library and confirming the exact mass of the molecular ion via APCI data[3].

References

  • GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals Source: Shimadzu URL
  • Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High-Resolution Accurate Mass Spectrometry Source: Thermo Fisher Scientific URL
  • 6. ANALYTICAL METHODS (Pyridine)
  • Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts Source: PubMed URL
  • 1232433-25-8 | 3-Bromo-2-ethoxypyridin-4-amine Source: BLD Pharm URL

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3-Bromo-2-ethoxypyridin-4-amine

This guide provides a detailed protocol for the safe and compliant disposal of 3-Bromo-2-ethoxypyridin-4-amine. As a specialized heterocyclic compound, its handling and disposal demand a rigorous adherence to safety prot...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed protocol for the safe and compliant disposal of 3-Bromo-2-ethoxypyridin-4-amine. As a specialized heterocyclic compound, its handling and disposal demand a rigorous adherence to safety protocols to protect laboratory personnel and the environment. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and responsibility in your research endeavors.

Hazard Profile & Risk Assessment: An Inferential Analysis

Given its structure—a brominated pyridine ring with ethoxy and amine functional groups—we must anticipate a hazard profile consistent with similar molecules.[6][7] Analogous compounds are classified with a range of hazards that underscore the need for cautious handling.[5][8]

Probable Hazards Include:

  • Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[2][5]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[1][4]

  • Respiratory Irritation: May cause respiratory irritation.[9]

  • Environmental Hazard: Potentially harmful to aquatic life with long-lasting effects.[4][10]

The presence of the bromine atom and the pyridine core suggests that this compound may be persistent in the environment. Halogenated organic compounds, as a class, are under scrutiny for their potential to be persistent, bioaccumulative, and toxic (PBT).[11][12][13] Therefore, the primary directive for disposal is to prevent any release into the environment.

Pre-Disposal Safety: Your First Line of Defense

Before handling 3-Bromo-2-ethoxypyridin-4-amine for any purpose, including disposal, the following Personal Protective Equipment (PPE) is mandatory.

  • Eye Protection: Wear safety glasses with side shields or, preferably, chemical safety goggles.[3] A face shield should be used if there is a splash hazard.

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Inspect gloves for any signs of degradation or puncture before use. Contaminated gloves should be disposed of as hazardous waste.[14]

  • Body Protection: A standard laboratory coat must be worn and fully fastened. Ensure it is a flame-retardant material if working near ignition sources.

  • Respiratory Protection: All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[15]

Spill Management Protocol

Accidents can happen. A swift and correct response is critical to mitigating risk.

Step-by-Step Spill Cleanup:

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Secure the Area: Restrict access to the spill area. Remove all ignition sources.[15][16]

  • Don PPE: Wear the appropriate PPE as described in Section 2.

  • Contain & Absorb: For liquid spills, cover with a non-combustible absorbent material like vermiculite, sand, or a universal chemical spill pillow. For solid spills, gently cover with an absorbent to prevent dust from becoming airborne.

  • Collect Waste: Carefully sweep or scoop the absorbed material and spilled chemical into a clearly labeled, sealable hazardous waste container.[2] Use non-sparking tools if the compound is dissolved in a flammable solvent.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials (wipes, paper towels) must be collected and placed in the hazardous waste container.[14]

  • Seek Medical Attention: If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[2][9]

Core Disposal Procedures

The cardinal rule for disposing of 3-Bromo-2-ethoxypyridin-4-amine is that it must be managed as regulated hazardous waste . Under no circumstances should it be disposed of down the drain or in regular trash.[15][17]

Protocol for Unused or Waste Product (Solid)
  • Containerization: Place the solid waste in a robust, sealable container compatible with chemical waste. Ensure the container is not overfilled.

  • Labeling: Affix a hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "3-Bromo-2-ethoxypyridin-4-amine"

    • The specific hazards (e.g., "Toxic," "Irritant")

    • The date accumulation started.

  • Storage: Store the sealed container in a designated, well-ventilated satellite accumulation area, away from incompatible materials.

  • Collection: Arrange for pickup through your institution's EHS department or a licensed hazardous waste contractor.

Protocol for Contaminated Labware & Debris
  • Solid Debris: Items such as contaminated gloves, weigh boats, and absorbent pads must be collected in a lined, sealed container designated for solid hazardous waste.[14] Label the container as "Solid Waste Contaminated with 3-Bromo-2-ethoxypyridin-4-amine."

  • Sharps: Contaminated needles, syringes, or razor blades must be placed directly into an approved sharps container labeled for chemical contamination.[14]

  • Glassware:

    • Grossly Contaminated: Rinse glassware with a minimal amount of a suitable solvent (e.g., acetone, ethanol). The resulting solvent rinse (rinsate) is a hazardous waste and must be collected in a designated liquid waste container.

    • Disposal: After rinsing, the glassware can be washed with soap and water for reuse. If the glassware is to be discarded, it should be placed in a designated broken glass box.

Protocol for Liquid Waste Solutions
  • Segregation: It is critical to segregate waste streams. Do not mix halogenated waste with non-halogenated waste unless permitted by your EHS department. Create a dedicated waste container for "Halogenated Organic Waste."

  • Containerization: Use a sealable, chemically compatible container (e.g., a glass or polyethylene bottle with a screw cap). Never use a metal can.

  • Labeling: Label the container clearly with:

    • "Hazardous Waste"

    • "Halogenated Organic Solvents"

    • A complete list of all constituents, including solvents and an estimated concentration of 3-Bromo-2-ethoxypyridin-4-amine.

  • Storage & Collection: Keep the container sealed when not in use and store it in secondary containment within a ventilated area. Arrange for EHS pickup when it is nearing capacity.

Summary of Hazard & Precautionary Data

This table summarizes the relevant hazard classifications and precautionary statements derived from analogous compounds, which should be applied when handling 3-Bromo-2-ethoxypyridin-4-amine.

Hazard Category GHS Code Description Source(s)
Acute Toxicity (Oral)H302Harmful if swallowed.[2][3][4]
Acute Toxicity (Dermal)H312Harmful in contact with skin.[2]
Skin IrritationH315Causes skin irritation.[1][2]
Eye IrritationH319Causes serious eye irritation.[1][2][4]
Respiratory IrritationH335May cause respiratory irritation.[3][8]
Precautionary Measure GHS Code Description Source(s)
PreventionP261Avoid breathing dust/fume/gas/mist/vapors/spray.[3][4]
PreventionP273Avoid release to the environment.[4]
PreventionP280Wear protective gloves/protective clothing/eye protection/face protection.[2][3]
ResponseP302 + P352IF ON SKIN: Wash with plenty of soap and water.[2][3]
ResponseP305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
DisposalP501Dispose of contents/container to an approved waste disposal plant.[3][4]

Visualized Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste generated from work with 3-Bromo-2-ethoxypyridin-4-amine.

cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_disposal_path Disposal Pathways cluster_final_disposal Final Containment & Disposal start Start: Handling 3-Bromo-2-ethoxypyridin-4-amine ppe Wear Full PPE: Goggles, Gloves, Lab Coat start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood waste_gen Waste Generated fume_hood->waste_gen spill Accidental Spill? waste_gen->spill waste_type Identify Waste Type spill->waste_type No spill_protocol Follow Spill Management Protocol (Section 3) spill->spill_protocol Yes solid_waste Solid Waste (Unused chemical, contaminated debris) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, rinsate) waste_type->liquid_waste Liquid sharps_waste Contaminated Sharps waste_type->sharps_waste Sharps solid_container Collect in Labeled Solid Hazardous Waste Container spill_protocol->solid_container solid_waste->solid_container liquid_container Collect in Labeled Halogenated Liquid Hazardous Waste Container liquid_waste->liquid_container sharps_container Collect in Labeled Sharps Container sharps_waste->sharps_container ehs_pickup Store in Satellite Accumulation Area & Arrange EHS Pickup solid_container->ehs_pickup liquid_container->ehs_pickup sharps_container->ehs_pickup

Caption: Disposal workflow for 3-Bromo-2-ethoxypyridin-4-amine.

References

  • 3-bromo-4-iodopyridin-2-amine — Chemical Substance Information . NextSDS. Available from: [Link]

  • ECHA raises environmental concerns over certain aromatic brominated flame retardants . European Chemicals Agency. Available from: [Link]

  • Guidelines For the Safe Use & Disposal Of Ethidium Bromide . ResearchGate. Available from: [Link]

  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents . National Institutes of Health. Available from: [Link]

  • Electronic nature of pyridine and its deactivation via Lewis acid . ResearchGate. Available from: [Link]

  • 3-bromo-2-methoxypyridin-4-amine — Chemical Substance Information . NextSDS. Available from: [Link]

  • ECHA's Findings On Impact Of Aromatic Brominated Flame Retardants . Sunstream Global. Available from: [Link]

  • Guidelines for Ethidium Bromide Disposal . University of Maryland. Available from: [Link]

  • ECHA begins work on restriction dossier for brominated flame retardants and organophosphorus flame retardants risk analysis . Normachem. Available from: [Link]

  • 3-bromo-N-(4-methoxybenzyl)pyridin-2-amine — Chemical Substance Information . NextSDS. Available from: [Link]

  • Safety Data Sheet: Pyridine . Carl ROTH. Available from: [Link]

  • Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction . ACS Publications. Available from: [Link]

  • Novel brominated flame retardants - A review of their occurrence in indoor air, dust, consumer goods and food . PubMed. Available from: [Link]

  • (R)-5-bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine . PubChem. Available from: [Link]

  • 40 CFR 721.8750 -- Halogenated substituted pyridine . eCFR. Available from: [Link]

  • Bromination Process For Disposal Of Spilled Hazardous Materials . U.S. Environmental Protection Agency. Available from: [Link]

  • Brominated Flame Retardants in Waste Electrical and Electronic Equipment . ACS Publications. Available from: [Link]

  • 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates . ChemRxiv. Available from: [Link]

  • HAZARD SUMMARY - Pyridine . NJ.gov. Available from: [Link]

  • meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines . Organic Syntheses. Available from: [Link]

  • Ethane, bromo-: Human health tier II assessment . NICNAS. Available from: [Link]

  • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide . MDPI. Available from: [Link]

  • 2-bromo-4-methoxypyridin-3-amine (C6H7BrN2O) . PubChemLite. Available from: [Link]

Sources

Handling

Personal protective equipment for handling 3-Bromo-2-ethoxypyridin-4-amine

As drug development professionals scale up syntheses involving complex building blocks, understanding the mechanistic hazards of reagents is paramount. 3-Bromo-2-ethoxypyridin-4-amine (CAS 1232433-25-8)[1] is a highly fu...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals scale up syntheses involving complex building blocks, understanding the mechanistic hazards of reagents is paramount. 3-Bromo-2-ethoxypyridin-4-amine (CAS 1232433-25-8)[1] is a highly functionalized pyridine derivative. While specific safety data for novel building blocks is often extrapolated from structural analogs, treating this compound as a standard organic powder is a critical operational error.

This guide provides a self-validating operational protocol, explaining the causality behind the safety measures to ensure laboratory safety, regulatory compliance, and deep scientific trust.

Part 1: Mechanistic Hazard Assessment (The Causality of Risk)

The hazards of 3-Bromo-2-ethoxypyridin-4-amine stem directly from its molecular architecture. Understanding these structural vectors is the first step in designing a safe workflow:

  • Dermal Penetration (The Pyridine & Bromine Effect): Aminopyridines are notorious for rapid dermal absorption, which can lead to severe systemic toxicity[2]. The addition of the lipophilic bromine atom and ethoxy group significantly increases the molecule's partition coefficient (LogP). This enhanced lipophilicity allows the compound to bypass the skin's aqueous barriers much more efficiently than unsubstituted aminopyridines[3].

  • Mucous Membrane Irritation (The Amine Effect): The free amino group acts as a nucleophile and a localized base. Upon contact with moisture in the eyes or respiratory tract, it causes severe eye irritation (H319) and respiratory irritation (H335)[4].

  • Neurotoxic Potential: Structural analogs, such as 4-aminopyridine, are classified by the EPA as Toxicity Category I (oral) and demonstrate significant neurotoxic potential[5]. Consequently, all handling protocols must assume high acute toxicity.

Part 2: Personal Protective Equipment (PPE) Matrix

Selecting PPE is not merely about compliance; it is about creating an impermeable barrier based on chemical compatibility.

Table 1: Quantitative & Mechanistic PPE Selection

Hazard VectorRecommended PPE SpecificationMechanistic Rationale & Causality
Dermal (Hands) Double-gloving: Inner Nitrile (4 mil), Outer Neoprene (8 mil).Pyridine derivatives rapidly permeate thin nitrile. Neoprene provides a robust, extended-breakthrough barrier against lipophilic aromatic rings.
Ocular/Face ANSI Z87.1 indirect-vented chemical splash goggles.Prevents fine, aerosolized crystalline dust from bypassing the frames, a common failure point of standard safety glasses.
Respiratory N95/P100 particulate respirator (if weighing outside a hood).Fine brominated powders aerosolize easily; inhalation of amine dust causes acute respiratory irritation and systemic absorption[6].
Body Heavy-duty, fluid-resistant laboratory coat.Prevents microscopic powder accumulation on personal clothing, mitigating the risk of delayed, chronic dermal exposure.

Part 3: Step-by-Step Operational Methodology

A self-validating protocol ensures that a failure in one step is caught or mitigated by the next.

Phase 1: Preparation and Weighing

  • Environmental Verification: Ensure the fume hood face velocity is calibrated between 0.4 and 0.6 m/s.

  • Static Mitigation: Use an anti-static gun (zerostat) on the weigh boat. Causality: Fine brominated powders hold static charges; neutralizing the boat prevents the powder from aerosolizing into the breathing zone or clinging to the balance walls.

  • Enclosed Weighing: Weigh the compound inside a ventilated balance enclosure. If unavailable, weigh inside the fume hood using a draft shield to prevent airflow from scattering the powder.

Phase 2: Transfer and Reaction Setup 4. Sealed Transfer: Cap the vial tightly before moving it from the balance to the primary reaction hood. Never transport open containers of aminopyridines across the laboratory. 5. Inert Atmosphere: Purge the reaction vessel with Argon or Nitrogen. Causality: While primarily used to protect the reaction from oxidation, an inert sweep also prevents the buildup of potentially reactive amine dust in the headspace.

Part 4: Decontamination and Disposal Plan

Proper disposal requires understanding the chemical fate of the molecule to prevent environmental contamination and facility hazards.

  • Surface Decontamination: Do NOT use organic solvents (like acetone or ethanol) to clean spills on skin or benches. Solvents dissolve the lipophilic compound and act as a carrier, accelerating dermal absorption. Instead, wipe bench surfaces with a 1% acetic acid solution. Causality: The acid protonates the amine, converting it into a water-soluble, non-volatile pyridinium salt, which can then be safely wiped up with water.

  • Waste Segregation: All organic waste containing this compound must be strictly routed to the Halogenated Organic Waste stream. Causality: The covalently bound bromine atom requires high-temperature incineration to prevent the formation of toxic dioxins. Mixing this with non-halogenated waste violates environmental regulations and disrupts waste facility processing.

Part 5: Emergency Response Protocols

  • Dermal Exposure: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for a minimum of 15 minutes[7]. Do not apply salves or solvents, as they will trap the chemical against the skin.

  • Solid Spill: Do not sweep dry powder, as this creates a highly toxic inhalation hazard. Cover the spill with a damp absorbent pad (using water or dilute acetic acid) to suppress dust generation[7], then carefully scoop the material into a designated hazardous waste container using non-sparking tools.

Part 6: Operational Workflow Visualization

HandlingWorkflow Risk 1. Risk Assessment & PPE Donning Weigh 2. Weighing (Ventilated Enclosure) Risk->Weigh Transfer 3. Sealed Transfer to Fume Hood Weigh->Transfer Cap securely React 4. Reaction Setup (Inert Atmosphere) Transfer->React Decon 5. Surface Decontamination (1% Acetic Acid) React->Decon Post-reaction Waste 6. Waste Segregation React->Waste Byproducts Decon->Waste Cleaning materials Halogenated Halogenated Organic Waste Stream Waste->Halogenated Organics (Br-containing) Aqueous Aqueous Acidic Waste Stream Waste->Aqueous Neutralized amines

Operational workflow for the safe handling, decontamination, and disposal of 3-Bromo-2-ethoxypyridin-4-amine.

References

  • Loba Chemie. "3-AMINOPYRIDINE MSDS | CAS 462-08-8." Loba Chemie.[Link]

  • Ministry of the Environment, Government of Japan. "2-Aminopyridine Chemical Substances Control Law." env.go.jp. [Link]

  • DC Fine Chemicals. "100640 - 2-Amino-5-bromopyridine - Safety Data Sheet." DC Fine Chemicals.[Link]

  • U.S. Environmental Protection Agency. "4-Aminopyridine: Human Health Risk Assessment for Registration Review." Regulations.gov. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-2-ethoxypyridin-4-amine
Reactant of Route 2
Reactant of Route 2
3-Bromo-2-ethoxypyridin-4-amine
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